Brofaromine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHSWVDAYOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63638-90-4 (hydrochloride) | |
| Record name | Brofaromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10213008 | |
| Record name | Brofaromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63638-91-5 | |
| Record name | Brofaromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63638-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brofaromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofaromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brofaromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROFAROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Pharmacological Profile of Brofaromine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters.[1][2][3] In addition to its primary mechanism, preclinical studies have revealed that this compound also possesses serotonin reuptake inhibitory properties.[2][4][5] This dual action suggests a potential for a broad-spectrum antidepressant effect. This whitepaper provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing core mechanisms and workflows.
Introduction
This compound (4-(7-bromo-5-methoxy-2-benzofuranyl)piperidine) emerged as a second-generation MAO inhibitor, designed to offer a safer alternative to the earlier irreversible MAOIs.[3] Its key features are its selectivity for the MAO-A isoform and the reversible nature of its inhibition.[1][3] This selectivity is significant as MAO-A is the primary isoenzyme responsible for the metabolism of serotonin and norepinephrine, neurotransmitters strongly implicated in the pathophysiology of depression. Furthermore, the reversibility of inhibition was anticipated to reduce the risk of the "cheese effect," a hypertensive crisis associated with the consumption of tyramine-rich foods, which is a major concern with irreversible MAOIs.[1] Preclinical research has been instrumental in delineating these characteristics and exploring its broader pharmacological actions, including its effects on serotonin transport.[2][4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound, focusing on its enzyme inhibition, neurotransmitter reuptake inhibition, and pharmacokinetic properties in rats.
Table 1: In Vitro Enzyme and Transporter Inhibition
| Target | Parameter | Value | Species | Tissue/Preparation | Reference |
| MAO-A | ED50 | ~0.2 mg/kg (in vivo) | Rat | Ileum | [6] |
| MAO-B | Inhibition | No inhibition | Rat | Brain regions | [7] |
| Serotonin Transporter (SERT) | Potency relative to MAO-A inhibition | ~30-fold lower | Rat | Synaptosomal preparations | [4] |
Note: Specific IC50 or Ki values for in vitro MAO-A and serotonin transporter inhibition were not available in the reviewed literature.
Table 2: In Vivo Pharmacodynamic Effects in Rats
| Effect | Brain Region | Dosage | Observation | Reference |
| MAO-A Inhibition | Hippocampus, Striatum, Prefrontal Cortex | Dose-dependent | Significant reduction in activity | [7] |
| Serotonin Levels | Not specified | Not specified | Increased | [1][8] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Not specified | Not specified | Decreased (for 16-24 hours) | [1] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value | Reference |
| Cmax | Oral / Intravenous | Data not available | |
| Tmax | Oral / Intravenous | Data not available | |
| Half-life (t½) | Oral / Intravenous | Data not available | |
| Bioavailability | Oral | Data not available |
Note: Detailed pharmacokinetic parameters for this compound in preclinical animal models were not available in the reviewed literature.
Experimental Protocols
MAO-A and MAO-B Inhibition Assay (In Vivo)
Objective: To determine the in vivo potency and selectivity of this compound in inhibiting MAO-A and MAO-B activity in different brain regions of the rat.
Methodology:
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound administered at increasing doses.
-
Tissue Preparation: Following a specified time after drug administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions (e.g., hippocampus, striatum, prefrontal cortex).
-
Enzyme Activity Measurement: MAO-A and MAO-B activities are determined radiochemically using specific substrates. For MAO-A, ³H-serotonin is commonly used, and for MAO-B, ³H-phenylethylamine is a typical substrate.
-
Data Analysis: The rate of formation of the respective metabolites is measured and compared between control and this compound-treated groups to determine the dose-dependent inhibition of each enzyme isoform. The ID50 (the dose required to inhibit 50% of the enzyme activity) is then calculated.
Serotonin Reuptake Inhibition Assay (In Vitro)
Objective: To assess the in vitro potency of this compound to inhibit the serotonin transporter (SERT).
Methodology:
-
Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters, are prepared from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.
-
Radioligand Binding: Synaptosomal preparations are incubated with a specific radioligand for the serotonin transporter, such as [³H]citalopram or [³H]paroxetine, in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the radioligand bound to the serotonin transporters, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effects of this compound on extracellular levels of monoamines and their metabolites in specific brain regions of freely moving rats.
Methodology:
-
Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus). A microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters and metabolites from the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate. Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to quantify the concentrations of serotonin, dopamine, norepinephrine, and their respective metabolites.
-
Data Analysis: Changes in neurotransmitter levels following the administration of this compound are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.
Visualizations
Signaling Pathway of this compound's Dual Action
References
- 1. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and this compound, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Displacement of in vivo binding of [3H]this compound to rat intestinal monoamine oxidase A by orally administered tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and this compound in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Brofaromine's Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro characterization of Brofaromine, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) with concomitant serotonin (5-HT) uptake inhibitory properties.[1] The following sections detail quantitative enzyme inhibition data, comprehensive experimental protocols, and visualizations of the associated biochemical pathways and workflows.
Quantitative Enzyme Inhibition Data
This compound's inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been quantified through the determination of IC50 and Ki values. These parameters are critical for understanding the compound's potency and selectivity.
| Enzyme | Inhibitor | Parameter | Value | Species | Source |
| MAO-A | This compound | IC50 | 1.6 x 10-8 M | Rat Brain | Waldmeier et al., 1983 |
| MAO-B | This compound | IC50 | 2.1 x 10-6 M | Rat Brain | Waldmeier et al., 1983 |
| MAO-A | This compound | Ki | 1.4 nM | Human Platelets | Tipton et al., 1982 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of an enzyme's activity. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
The following protocols outline the methodologies for determining the enzyme inhibition kinetics of this compound.
MAO-A and MAO-B Inhibition Assay
This spectrophotometric assay is a continuous method used to determine the inhibitory activity of this compound on MAO-A and MAO-B.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (substrate for MAO-A)[2]
-
Benzylamine (substrate for MAO-B)[2]
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 316 nm and 250 nm[2]
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in potassium phosphate buffer to achieve a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the this compound solution at various concentrations to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the increase in absorbance at 316 nm for the MAO-A reaction (formation of 4-hydroxyquinoline) or 250 nm for the MAO-B reaction (formation of benzaldehyde) over time.[2]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or other kinetic plots.[3][4]
-
Synaptosome Preparation for Serotonin Uptake Assay
This protocol describes the isolation of synaptosomes from brain tissue, which are essential for studying the effects of this compound on serotonin reuptake.
Materials:
-
Rodent brain tissue (e.g., whole brain, hippocampus, or striatum)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[5]
-
Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for gradient centrifugation[5]
-
Dounce homogenizer
-
Refrigerated centrifuge with swinging bucket rotor
Procedure:
-
Tissue Homogenization:
-
Euthanize the animal and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and homogenize it in ice-cold homogenization buffer (e.g., 10 mL/g of tissue) using a Dounce homogenizer with slow strokes.[6]
-
-
Initial Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
-
Supernatant Collection:
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
-
High-Speed Centrifugation:
-
Centrifuge the S1 supernatant at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.[6]
-
-
Sucrose Gradient Centrifugation (Optional, for higher purity):
-
Resuspend the pellet in homogenization buffer.
-
Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).[5]
-
Centrifuge at high speed (e.g., 160,000 x g) for 15 minutes.[5]
-
The synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.[5]
-
-
Final Pellet Resuspension:
-
Carefully collect the synaptosome fraction and dilute it with an appropriate assay buffer.
-
Pellet the synaptosomes by centrifugation and resuspend them in the final assay buffer for the serotonin uptake experiment.
-
Synaptosomal Serotonin Uptake Assay
This radiolabeled assay measures the inhibition of serotonin reuptake into synaptosomes by this compound.
Materials:
-
Prepared synaptosomes
-
Krebs-phosphate assay buffer[7]
-
[³H]Serotonin (radiolabeled serotonin)
-
This compound
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation Setup:
-
In test tubes, add the Krebs-phosphate assay buffer.
-
Add this compound at various concentrations.
-
Add the synaptosome suspension.
-
-
Uptake Initiation:
-
Initiate the uptake by adding a known concentration of [³H]Serotonin to each tube.
-
-
Incubation:
-
Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
-
Uptake Termination:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Serotonin.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]Serotonin taken up by the synaptosomes in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general workflow for characterizing its enzyme inhibition.
Caption: MAO-A Inhibition and Serotonin Reuptake Signaling Pathway.
Caption: Experimental Workflow for Enzyme Inhibition Characterization.
References
- 1. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro uptake assays in synaptosomes [bio-protocol.org]
An In-Depth Technical Guide on the Neurochemical Effects of Brofaromine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also possesses serotonin reuptake inhibitory properties.[1][2][3][4][5] This dual mechanism of action positions it as a significant compound of interest in the study of mood disorders. This technical guide provides a comprehensive overview of the neurochemical effects of this compound in the central nervous system. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data on its biochemical interactions, and explicit experimental protocols for its study.
Introduction
This compound (proposed brand name Consonar) is a piperidine derivative discovered by Ciba-Geigy.[2] It emerged as a promising therapeutic agent for depression and anxiety due to its unique pharmacological profile.[2][6] As a reversible inhibitor of MAO-A (RIMA), it offers a safer alternative to the older, irreversible MAO inhibitors by reducing the risk of hypertensive crises induced by tyramine-rich foods.[3] Furthermore, its ability to inhibit the reuptake of serotonin suggests a synergistic antidepressant effect.[4] This document will delve into the core neurochemical aspects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its action pathways.
Mechanism of Action
This compound exerts its primary effects on the central nervous system through two principal mechanisms:
-
Reversible Inhibition of Monoamine Oxidase A (MAO-A): MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][4] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be a critical factor in its antidepressant and anxiolytic effects.[3] The reversible nature of this inhibition contributes to a more favorable safety profile compared to irreversible MAOIs.[3]
-
Serotonin Reuptake Inhibition: In addition to its action on MAO-A, this compound also blocks the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin from the synaptic cleft.[1][5][7] This action further potentiates serotonergic neurotransmission.
The combination of these two mechanisms is thought to produce a robust and broad-spectrum antidepressant effect.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets.
Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A)
| Parameter | Value | Species | Tissue | Reference |
| ID50 | ~1.5 mg/kg p.o. | Rat | Brain | [8] |
Note: Specific Ki or IC50 values for direct MAO-A inhibition were not consistently available in the reviewed literature. The provided ID50 represents the dose required to inhibit 50% of the enzyme activity in vivo.
Table 2: In Vitro Serotonin Reuptake Inhibition
| Parameter | Value | Species | Preparation | Reference |
| IC50 | Not explicitly stated | Rat | Synaptosomes | [7] |
Note: While multiple sources confirm this compound's serotonin reuptake inhibiting properties, a precise IC50 value from in vitro studies was not found in the reviewed literature. Studies indicate this inhibition occurs at doses higher than those required for MAO-A inhibition.[7]
Table 3: Effects on Extracellular Monoamine Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | % Increase from Baseline (approx.) | Species | Reference |
| Frontal Cortex | Serotonin (5-HT) | Dose-dependent increase | Rat | [9] |
| Raphe Nuclei | Serotonin (5-HT) | Dose-dependent increase (more marked than in cortex) | Rat | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of this compound.
Radioligand Binding Assay for MAO-A Inhibition
This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound for MAO-A.
Objective: To quantify the affinity of this compound for the MAO-A enzyme.
Materials:
-
Rat brain mitochondria (as a source of MAO-A)
-
[³H]-Ro 41-1049 (a high-affinity radioligand for MAO-A)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in cold buffer and prepare a mitochondrial fraction through differential centrifugation.
-
Binding Assay: In a series of tubes, incubate the mitochondrial preparation with a fixed concentration of [³H]-Ro 41-1049 and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the rat brain following this compound administration.
Objective: To determine the effect of this compound on the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum, or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values and analyze the data for statistically significant changes over time.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound represents a significant molecule in psychopharmacology due to its dual action as a reversible MAO-A inhibitor and a serotonin reuptake inhibitor. This guide has provided a detailed overview of its neurochemical effects, including its mechanism of action, available quantitative data, and comprehensive experimental protocols for its investigation. The provided information is intended to serve as a valuable resource for the scientific community in furthering the understanding and potential therapeutic applications of this compound and similar compounds. Further research is warranted to fully elucidate its quantitative binding affinities and to explore its effects on other neurotransmitter systems in greater detail.
References
- 1. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus imipramine in in-patients with major depression--a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Canadian multicentre placebo-controlled study of a fixed dose of this compound, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of a Dual-Action Antidepressant: A Technical History of Brofaromine
Basel, Switzerland - In the landscape of antidepressant drug discovery, the story of Brofaromine (proposed brand name Consonar) serves as a compelling case study in innovative pharmacology and the complex realities of pharmaceutical development. Developed by Ciba-Geigy in the late 1970s and early 1980s, this compound emerged as a promising second-generation monoamine oxidase inhibitor (MAOI), distinguished by its reversible and selective inhibition of monoamine oxidase A (MAO-A) and an additional, clinically relevant, inhibition of serotonin reuptake. This dual mechanism of action offered the potential for broad-spectrum antidepressant efficacy with a significantly improved safety profile compared to the first-generation, non-selective, and irreversible MAOIs. Despite demonstrating considerable promise in extensive clinical trials, the development of this compound was ultimately discontinued by Ciba-Geigy for reasons reported to be unrelated to its efficacy or safety. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its pharmacological profile, key experimental findings, and the trajectory of its clinical evaluation.
Discovery and Initial Synthesis
This compound, chemically known as 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine, was first synthesized in the laboratories of Ciba-Geigy. The development of this compound was part of a broader effort within the pharmaceutical industry to create safer MAOIs that could mitigate the risk of the infamous "cheese effect"—a hypertensive crisis that can occur when individuals taking non-selective MAOIs consume tyramine-rich foods. The key innovation in this compound's design was its reversible nature of MAO-A inhibition, which allowed for the displacement of the inhibitor by high concentrations of tyramine, thus preventing a dangerous pressor response.
While the precise, step-by-step synthesis protocol from Ciba-Geigy's internal development is not publicly available, the chemical structure suggests a multi-step synthesis involving the formation of the substituted benzofuran ring system followed by its linkage to a piperidine moiety. A documented method for the radiosynthesis of [11C]this compound for use in positron emission tomography (PET) studies provides some insight into the final stages of its synthesis. This process involved the O-methylation of the precursor 4-(5-hydroxy-7-bromobenzofuranyl)-2-piperidine using [11C]CH3I.
Pharmacological Profile: A Dual-Action Mechanism
This compound's unique therapeutic potential stemmed from its dual mechanism of action:
-
Reversible Inhibition of Monoamine Oxidase A (RIMA): this compound is a potent and selective inhibitor of MAO-A, the enzyme primarily responsible for the metabolism of serotonin, norepinephrine, and dopamine in the brain. Unlike irreversible MAOIs, this compound's binding to MAO-A is reversible, leading to a shorter duration of action and a reduced risk of dangerous drug-food interactions. This reversibility was a key safety feature, as it allowed for the physiological displacement of the drug from the enzyme by dietary amines like tyramine.
-
Serotonin Reuptake Inhibition: In addition to its effects on MAO-A, this compound was also shown to inhibit the reuptake of serotonin at the synaptic cleft, a mechanism of action shared with the widely successful selective serotonin reuptake inhibitors (SSRIs). This secondary action was believed to synergize with its MAO-A inhibitory effects, leading to a more robust enhancement of serotonergic neurotransmission.
This dual action positioned this compound as a potentially more effective antidepressant than agents with a single mechanism of action.
Preclinical Evaluation
In Vitro Studies
Detailed protocols for the specific in vitro assays conducted by Ciba-Geigy are not extensively published. However, standard methodologies for assessing MAO-A inhibition and serotonin reuptake inhibition would have been employed.
MAO-A Inhibition Assay (General Protocol): A typical in vitro MAO-A inhibition assay would involve the use of a source of the enzyme, such as rat brain mitochondria, and a specific substrate for MAO-A, like [14C]-serotonin or kynuramine. The experimental protocol would generally follow these steps:
-
Enzyme Preparation: Isolation of mitochondria from rat brain tissue through differential centrifugation.
-
Incubation: The mitochondrial suspension would be pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled or fluorogenic substrate for MAO-A would be added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction would be stopped after a defined period.
-
Product Quantification: The amount of product formed would be quantified using techniques like liquid scintillation counting or fluorometry.
-
IC50 Determination: The concentration of this compound required to inhibit 50% of the MAO-A activity (IC50) would then be calculated.
Serotonin Reuptake Inhibition Assay (General Protocol): The inhibitory effect of this compound on the serotonin transporter (SERT) would have been assessed using a synaptosomal preparation from a brain region rich in serotonergic nerve endings, such as the striatum or cortex. A common protocol would include:
-
Synaptosome Preparation: Preparation of crude synaptosomes from rat brain tissue.
-
Incubation: Synaptosomes would be incubated with varying concentrations of this compound.
-
Radioligand Addition: A radiolabeled ligand that binds to the serotonin transporter, such as [3H]-citalopram or [3H]-paroxetine, would be added.
-
Separation: Bound and free radioligand would be separated by rapid filtration.
-
Quantification: The amount of bound radioactivity would be measured by liquid scintillation counting.
-
Ki Determination: The inhibition constant (Ki) of this compound for the serotonin transporter would be calculated.
In Vivo Studies
Preclinical in vivo studies in animal models of depression demonstrated this compound's antidepressant-like activity. For instance, it was shown to be effective in the social conflict test in rats. Furthermore, in vivo studies in rats confirmed that this compound increases the levels of serotonin and decreases the levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain, consistent with its mechanism of action.
Clinical Development
This compound underwent an extensive clinical development program, with numerous trials conducted to evaluate its efficacy and safety in patients with major depression.
Dose-Finding Studies
Early clinical trials focused on identifying the optimal therapeutic dose of this compound. A double-blind, dose-finding study in depressed in-patients compared doses of 50 mg, 100 mg, and 150 mg per day. The results indicated a statistically significant linear dose-response relationship in patients with "endogenous" depression, with the 150 mg/day dose being the most effective. In this group, the mean drop in the Hamilton Depression Rating Scale (HAMD) total score was 25.3 points, with an 83% response rate (defined as a ≥50% reduction in the initial HAMD score).
Placebo-Controlled and Comparative Trials
Subsequent, larger-scale clinical trials were designed to confirm the efficacy of this compound against placebo and to compare it with existing antidepressant medications.
A Canadian multicenter, double-blind, placebo-controlled study involving 220 patients with major depression found that this compound was significantly more effective than placebo on several efficacy measures, including the Overall Evaluation of Efficacy and the Beck self-rating scale.
This compound was also compared to the tricyclic antidepressant imipramine in several double-blind trials. In a study of 216 in-patients with major depression, this compound was found to be superior to imipramine in terms of both efficacy (as measured by the HAMD and von Zerssen self-rating scale) and tolerability. Another comparative trial in 189 elderly patients with major depression found this compound to have comparable efficacy to imipramine but with a distinct and more favorable side-effect profile.
Comparisons with other MAOIs also demonstrated this compound's favorable profile. In a double-blind study, this compound (150 mg/day) was found to be as effective as the irreversible MAOI phenelzine (45 mg/day).
Quantitative Data Summary
The following tables summarize the key quantitative data available from preclinical and clinical studies of this compound.
| Parameter | Value | Species/Assay Condition | Reference |
| Pharmacokinetics | |||
| Protein Binding | 98% | Human | |
| Elimination Half-life | 9-14 hours | Human | |
| 19.0 hours (elderly) | Human (66-92 years) | ||
| 14.2 hours (young adults) | Human (20-35 years) | ||
| Clearance | 5.0 L/h (elderly) | Human (66-92 years) | |
| 11.8 L/h (young adults) | Human (20-35 years) | ||
| Volume of Distribution | 130 L (elderly) | Human (66-92 years) | |
| 230 L (young adults) | Human (20-35 years) | ||
| Clinical Efficacy | |||
| HAMD Score Reduction | 25.3 points (mean drop) | 150 mg/day in endogenous depression (4-week trial) | |
| Response Rate (>50% HAMD reduction) | 83% | 150 mg/day in endogenous depression (4-week trial) | |
| 58-66% | Compared to imipramine (n=609) |
Visualizing the Mechanism of Action and Developmental Workflow
To better illustrate the core concepts behind this compound's function and development, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound in a serotonergic synapse.
Caption: Simplified developmental workflow of this compound.
Discontinuation of Development
Despite a robust portfolio of clinical data supporting its efficacy and a favorable safety profile, Ciba-Geigy made the decision to halt the development of this compound. The specific reasons for this decision have not been fully disclosed in the public domain, but it has been consistently reported that the discontinuation was not due to concerns about the drug's efficacy or safety. It is plausible that strategic business decisions, the changing landscape of the antidepressant market with the rise of SSRIs, or other internal factors at Ciba-Geigy contributed to this outcome.
Conclusion
This compound represents a significant chapter in the history of antidepressant drug development. Its innovative dual mechanism of action, combining reversible MAO-A inhibition with serotonin reuptake inhibition, offered a promising therapeutic option for individuals with major depression. The extensive preclinical and clinical research conducted by Ciba-Geigy demonstrated its potential as an effective and well-tolerated antidepressant with a notable safety advantage over older MAOIs. While this compound never reached the market, its developmental history provides valuable insights for researchers and drug development professionals, underscoring the complex interplay of scientific innovation, clinical performance, and strategic corporate decision-making in the pharmaceutical industry. The story of this compound remains a testament to the ongoing quest for more effective and safer treatments for depressive disorders.
Brofaromine's Selectivity for Monoamine Oxidase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine is a reversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3] Its distinct pharmacological profile, which also includes serotonin reuptake inhibition, has positioned it as a significant compound in neuropharmacological research.[3][4] This technical guide provides an in-depth analysis of this compound's selectivity for MAO-A, presenting available quantitative data, detailing experimental methodologies for assessing this selectivity, and visualizing the relevant biochemical pathways and experimental workflows.
Quantitative Analysis of MAO-A Selectivity
| Parameter | MAO-A | MAO-B | Source Organism/Tissue | Comments | Reference |
| Inhibition | Potent, reversible inhibitor | No significant inhibition | Rat Brain | This compound inhibits MAO-A activities in a dose-dependent manner across all brain regions examined but does not inhibit MAO-B activities. | [5] |
| Platelet MAO Activity | Not applicable (Platelets primarily contain MAO-B) | No reduction in activity | Human Platelets | Clinical studies showed no measurable reduction in platelet MAO activity in patients treated with this compound, indicating a lack of MAO-B inhibition. | [6] |
| In Vivo Binding | Displaceable by other MAO-A inhibitors | Not reported | Rat Brain | In vivo binding experiments using [3H]this compound demonstrated displacement by other MAO-A inhibitors like clorgyline and moclobemide. | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for quantifying inhibitor potency. The lack of standardized, directly comparable values for this compound across both MAO isoforms in published literature highlights a gap in the publicly available data.
Experimental Protocols for Determining MAO-A Selectivity
The determination of a compound's selectivity for MAO-A over MAO-B is a critical step in its pharmacological characterization. The following protocols are representative of the methodologies employed in such assessments.
In Vitro MAO Inhibition Assay
This assay directly measures the enzymatic activity of MAO-A and MAO-B in the presence of the test compound.
Objective: To determine the IC50 values of this compound for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
This compound
-
Clorgyline (a selective MAO-A inhibitor, as a positive control)
-
Selegiline (a selective MAO-B inhibitor, as a positive control)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to an appropriate concentration in phosphate buffer.
-
Inhibitor Preparation: A series of dilutions of this compound, clorgyline, and selegiline are prepared.
-
Assay Reaction:
-
In a 96-well plate, the MAO enzyme (either A or B) is pre-incubated with varying concentrations of the inhibitor (this compound or controls) for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, kynuramine.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
-
Detection: The reaction is stopped, and the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a spectrofluorometer.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to MAO-A.
Objective: To determine the binding affinity (Ki) of this compound for MAO-A.
Materials:
-
Tissue homogenates containing MAO-A (e.g., from rat brain or human placenta)
-
[3H]this compound or another suitable radioligand for MAO-A
-
Unlabeled this compound
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Brain or placental tissue is homogenized in a suitable buffer.
-
Competition Binding:
-
A fixed concentration of the radioligand ([3H]this compound) is incubated with the tissue homogenate in the presence of increasing concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. The IC50 value for the displacement of the radioligand by this compound is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of MAO-A Inhibition
The primary function of MAO-A is the degradation of monoamine neurotransmitters. Its inhibition by this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis of its therapeutic effects.
Caption: MAO-A inhibition by this compound increases neurotransmitter availability.
Experimental Workflow for MAO Inhibitor Selectivity Screening
The process of identifying and characterizing the selectivity of a potential MAO inhibitor involves a structured workflow.
Caption: Workflow for identifying selective MAO-A inhibitors.
Conclusion
This compound is a well-established selective and reversible inhibitor of monoamine oxidase A. This selectivity is a key feature of its pharmacological profile, minimizing the side effects associated with non-selective MAO inhibitors. While precise, directly comparable quantitative data on its inhibitory potency against both MAO isoforms are not extensively detailed in publicly accessible literature, the qualitative evidence from numerous studies is unequivocal. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel MAO inhibitors, a critical endeavor in the development of new therapeutics for psychiatric and neurological disorders.
References
- 1. pnas.org [pnas.org]
- 2. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of an open clinical trial of this compound (CGP 11 305 A), a competitive, selective, and short-acting inhibitor of MAO-A in major endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newer aspects of the reversible inhibitor of MAO-A and serotonin reuptake, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Brofaromine: A Technical Guide on its Pharmacokinetics and Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin reuptake inhibitory properties, has been a subject of interest for its potential antidepressant effects. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for the translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of this compound in various animal models. Due to the limited availability of specific quantitative data in the public domain, this guide also outlines a generalized experimental framework for conducting such studies, based on established methodologies.
Introduction
This compound (CGP 11305 A) is a piperidine derivative that has demonstrated a dual mechanism of action, targeting two key players in serotonergic neurotransmission: monoamine oxidase A (MAO-A) and the serotonin transporter (SERT).[1] Its reversible inhibition of MAO-A distinguishes it from older, irreversible MAO inhibitors, potentially offering a safer side-effect profile, particularly concerning the "cheese effect".[2] Preclinical studies have been conducted in various animal models, including rats, mice, and cats, to elucidate its pharmacological effects.[1][3] However, a comprehensive public repository of its pharmacokinetic parameters in these models is notably scarce. This guide aims to consolidate the existing qualitative information and provide a structured approach for future preclinical pharmacokinetic investigations of this compound.
Mechanism of Action: A Dual-Target Approach
This compound's primary mechanism of action involves the reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters. Additionally, this compound has been shown to inhibit the reuptake of serotonin by binding to the serotonin transporter (SERT), further potentiating serotonergic signaling.[4] This dual action suggests a synergistic antidepressant effect.
Signaling Pathway of this compound's Action
Caption: this compound's dual inhibition of MAO-A and SERT.
Pharmacokinetics and Bioavailability: The Knowledge Gap
A thorough review of publicly accessible scientific literature reveals a significant lack of quantitative pharmacokinetic data for this compound in animal models. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability (F%) have not been widely published.
To facilitate future research and data comparison, the following tables are provided as templates for the systematic recording of pharmacokinetic parameters upon experimental determination.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Animal Model | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | Cl (L/h/kg) | Vd (L/kg) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | F (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Proposed Experimental Protocol for Pharmacokinetic Profiling of this compound in Rats
The following section outlines a generalized, yet detailed, experimental protocol for determining the pharmacokinetic parameters of this compound in a rat model. This protocol should be adapted and validated based on the specific objectives of the study.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male and/or female (justification for sex selection should be provided)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be fasted overnight prior to dosing.
Drug Formulation and Administration
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with a small percentage of a solubilizing agent like Tween 80). The stability and homogeneity of the formulation should be confirmed.
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) should be administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 5-20 mg/kg) should be administered via oral gavage.
Experimental Workflow for Pharmacokinetic Study
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Blood Sampling
-
Method: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or jugular vein at predetermined time points.
-
Time Points (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound in plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be employed to extract this compound and an appropriate internal standard from the plasma matrix.
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient mobile phase of acetonitrile and water with formic acid is a common starting point for method development.
-
Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data with appropriate software (e.g., WinNonlin).
Conclusion
While this compound presents an interesting pharmacological profile with its dual mechanism of action, a significant gap exists in the public knowledge of its preclinical pharmacokinetics and bioavailability in animal models. This technical guide has summarized the known aspects of its mechanism and provided a detailed, albeit generalized, framework for conducting the necessary pharmacokinetic studies. The generation of robust and reproducible pharmacokinetic data in various animal species is an essential step in the further development and potential clinical application of this compound. Researchers are encouraged to utilize the proposed methodologies as a foundation for their investigations and to contribute their findings to the scientific community to build a more complete understanding of this compound.
References
- 1. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Brofaromine: An In-depth Analysis of its Anxiolytic and Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also possesses serotonin reuptake inhibitory properties.[1][2][3] This dual mechanism of action suggests a potential synergistic effect, positioning this compound as a promising candidate for the treatment of both anxiety and depression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological data supporting the anxiolytic and antidepressant effects of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying signaling pathways.
Core Pharmacological Action: Dual Inhibition
This compound's primary mechanism of action involves the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters. In addition to its MAO-A inhibitory activity, this compound also acts as a serotonin reuptake inhibitor, further enhancing serotonergic neurotransmission.[3][5] This dual action is believed to contribute to its therapeutic potential in mood and anxiety disorders.
Preclinical Efficacy in Models of Anxiety and Depression
The anxiolytic and antidepressant-like effects of this compound have been evaluated in various preclinical models. The most notable evidence comes from the rat social conflict test, a sensitive paradigm for detecting the effects of anxiolytic and antidepressant drugs.
Social Conflict Test in Rats
The social conflict test is an animal model that induces anxiety by pairing a rewarding behavior (such as drinking or eating) with a punishing stimulus (such as a mild electric shock). Anxiolytic compounds typically increase the rate of the punished behavior.
The social conflict test protocol involves training rats to press a lever for a food reward. Once the behavior is established, a conflict is introduced where some of the lever presses are simultaneously rewarded with food and punished with a mild foot shock. The frequency of responding during these punished periods is the primary measure of anxiety; an increase in punished responding is indicative of an anxiolytic effect.
Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.
Procedure:
-
Training Phase: Rats are first trained to press a lever for a food reward on a continuous reinforcement schedule.
-
Conflict Phase: Once a stable response rate is achieved, the conflict procedure is introduced. This typically consists of alternating periods of non-punished and punished responding. During the punished periods, each lever press results in both a food reward and a mild, brief electric shock.
-
Drug Administration: this compound or a vehicle is administered to the animals prior to the test session.
-
Data Collection: The number of lever presses during both non-punished and punished periods is recorded.
| Treatment Group | Dose Range (mg/kg) | Change in Punished Responding | Reference |
| This compound | Not Specified | Significant Increase | [3] |
| Vehicle Control | N/A | Baseline Responding | [3] |
Note: Specific dose-response data and statistical values are not available in the reviewed literature.
Neurochemical Effects of this compound
Microdialysis studies in rats have provided insights into the neurochemical changes induced by this compound in the brain.
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
Procedure:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., frontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters and their metabolites.
-
Drug Administration: this compound or vehicle is administered, and changes in neurotransmitter levels are monitored over time.
Quantitative Data: Neurochemical Effects
Studies have shown that this compound administration leads to a significant increase in extracellular serotonin levels in the brain.[6]
| Brain Region | This compound Effect on Serotonin | Reference |
| Plasma | Increased Concentration | [6] |
Note: Specific dose-response data and statistical values from preclinical microdialysis studies are not detailed in the available review literature.
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound can be visualized to understand its impact on serotonergic neurotransmission.
Caption: Dual inhibitory action of this compound on MAO-A and SERT.
Caption: Experimental workflow for the rat social conflict test.
Conclusion
The preclinical evidence for this compound demonstrates its potential as an anxiolytic and antidepressant agent, primarily through its dual mechanism of inhibiting MAO-A and serotonin reuptake. While the rat social conflict test provides qualitative support for its efficacy, a notable gap exists in the publicly available literature regarding detailed quantitative data from other standard preclinical models such as the forced swim test and the elevated plus maze. Further research providing dose-response relationships and direct comparisons with other anxiolytics and antidepressants in these models would be invaluable for a more complete understanding of this compound's preclinical profile. The neurochemical data confirms its action on the serotonergic system, consistent with its proposed mechanism of action. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental workflow used to assess its anxiolytic potential. This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting both the promise of this compound and the areas where further preclinical investigation is warranted.
References
- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors phenelzine and this compound increase plasma serotonin and decrease 5-hydroxyindoleacetic acid in patients with major depression: relationship to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Brofaromine in Rodents: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of Brofaromine in rodent models. This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and also exhibits serotonin reuptake inhibition, making it a compound of interest for neuropharmacological research.[1][2][3] The following sections detail the necessary materials, preparation of dosing solutions, and step-by-step protocols for oral and subcutaneous administration. Additionally, a summary of available pharmacokinetic data in rodents is presented, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Dosage | Source |
| Tmax (Time to Maximum Concentration) | ~1 hour | Rat | Oral | 72 mg/kg | [4] |
| Cmax (Maximum Concentration) | 229.24 ± 64.26 ng/mL | Rat | Oral | 72 mg/kg | [4] |
| t½ (Half-life) | 10.61 ± 0.2 hours | Rat | Oral | 72 mg/kg | [4] |
| Bioavailability | ~16% | Rat | Oral vs. IV | 72 mg/kg (oral) vs. 18 mg/kg (IV) | [4] |
Note: Pharmacokinetic data for this compound in rodents is limited in publicly available literature. The data presented is based on a study of a structurally related compound and should be considered as an estimate. Researchers are advised to conduct pilot pharmacokinetic studies for their specific experimental conditions.
Table 2: Recommended Dosages of this compound in Rodent Studies
| Route of Administration | Dosage Range | Species | Application | Source |
| Oral (p.o.) | 10 - 100 mg/kg | Rat/Mouse | Behavioral studies, Neurochemical analysis | [3] |
| Subcutaneous (s.c.) | 3 - 30 mg/kg | Rat | Neurochemical analysis | [3] |
Experimental Protocols
Materials
-
This compound hydrochloride
-
Vehicle for oral administration: Sterile water or 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Vehicle for subcutaneous administration: Sterile saline (0.9% NaCl)
-
Appropriate gavage needles for mice or rats (e.g., 20-22 gauge, 1.5-2.5 inches)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
pH meter and adjustment solutions (if necessary)
-
Rodent restraint devices
Preparation of Dosing Solutions
1. Oral Administration Vehicle Preparation (0.5% CMC):
-
Weigh the required amount of Carboxymethyl cellulose (CMC).
-
Slowly add the CMC to the sterile water while continuously stirring to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. A magnetic stirrer can be used for this purpose.
-
The final solution should be clear and slightly viscous.
2. This compound Solution for Oral Gavage:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound hydrochloride accurately.
-
Suspend or dissolve the this compound in the chosen vehicle (sterile water or 0.5% CMC).
-
Vortex the solution thoroughly to ensure a uniform suspension. If the compound does not readily dissolve, brief sonication may be applied.
-
Visually inspect the solution for homogeneity before each administration.
3. This compound Solution for Subcutaneous Injection:
-
Calculate the required amount of this compound.
-
Weigh the this compound hydrochloride accurately.
-
Dissolve the this compound in sterile saline (0.9% NaCl).
-
Vortex the solution until the compound is completely dissolved.
Administration Procedures
1. Oral Gavage:
-
Accurately weigh the animal to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 5-10 mL/kg.
-
Properly restrain the animal to prevent movement and ensure accurate administration.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.
-
Once the needle is in the correct position, administer the this compound solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the procedure. The stress of oral gavage itself can influence experimental outcomes.[5]
2. Subcutaneous Injection:
-
Accurately weigh the animal to determine the injection volume. The recommended maximum volume for a single subcutaneous injection site in mice is 1-2 mL and in rats is 5-10 mL.
-
Restrain the animal appropriately.
-
Lift the loose skin over the dorsal (back) or flank area to form a "tent".
-
Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the animal to its cage and monitor for any local or systemic adverse reactions.
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo this compound Administration.
Caption: this compound's Dual Mechanism of Action in the Synapse.
References
- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Brofaromine to Elucidate MAO-A Function in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system, responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Its dysregulation has been implicated in a variety of neuropsychiatric disorders, making it a significant target for therapeutic intervention and basic research. Brofaromine is a potent and selective, reversible inhibitor of MAO-A (RIMA), which also exhibits serotonin reuptake inhibiting properties.[4][5] This dual action makes it a valuable tool for studying the intricate roles of MAO-A in neuronal function and dysfunction. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures and the SH-SY5Y human neuroblastoma cell line to investigate MAO-A activity, its impact on neurotransmitter levels, and its potential neuroprotective effects.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of MAO-A, preventing the breakdown of monoamine neurotransmitters.[6][7] This leads to an increase in the synaptic availability of serotonin, norepinephrine, and to a lesser extent, dopamine.[2] Additionally, this compound has been shown to inhibit the reuptake of serotonin, further enhancing serotonergic neurotransmission.[4][8]
Data Presentation
The following tables summarize key quantitative data for this compound based on available literature. It is important to note that optimal concentrations and effects may vary depending on the specific cell type and experimental conditions.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ for MAO-A | ~0.2 µM | Not specified in vitro | [9][10] |
| Inhibition Type | Reversible, Competitive | Not specified in vitro | [6][7] |
Table 2: Effects of this compound on Neurotransmitter Dynamics (Primarily based on in vivo and platelet studies; in vitro neuronal data requires further characterization)
| Parameter | Observation | Putative Concentration Range (in vitro) | Reference |
| Extracellular Serotonin (5-HT) | Increased | 1 - 10 µM | [11][12] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | 1 - 10 µM | [11] |
| Serotonin Reuptake Inhibition | Moderate Inhibition | 1 - 10 µM | [4][9] |
Mandatory Visualizations
Caption: Signaling pathway of MAO-A and targets of this compound.
Caption: Experimental workflow for studying this compound in neuronal cultures.
Experimental Protocols
Protocol 1: Culture of Primary Cortical Neurons
This protocol is adapted from established methods for primary rodent neuron culture.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine coated culture plates/coverslips
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing trypsin-EDTA and a small amount of DNase I. Incubate at 37°C for 15-20 minutes.
-
Stop the digestion by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto Poly-L-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium to remove cellular debris. Continue with half-media changes every 2-3 days.
Protocol 2: Culture and Differentiation of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS and Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Maintain undifferentiated SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
Passage the cells when they reach 80-90% confluency using trypsin-EDTA.
-
For differentiation, seed the cells at a lower density (e.g., 2 x 10⁴ cells/cm²) in medium containing 1% FBS and 10 µM retinoic acid.
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For a more mature neuronal phenotype, subsequently treat the cells with serum-free medium containing 50 ng/mL BDNF for an additional 5-7 days.
Protocol 3: this compound Treatment of Neuronal Cultures
Materials:
-
This compound hydrochloride (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)
-
Cultured primary neurons or differentiated SH-SY5Y cells
-
Pre-warmed culture medium
Procedure:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO at a final concentration of ≤ 0.1%).
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO₂.
Protocol 4: MAO-A Activity Assay (using MAO-Glo™ Assay Kit)
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Neuronal cultures treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Plate-reading luminometer
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the lysate.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Follow the manufacturer's protocol for the MAO-Glo™ Assay. Briefly, add the MAO-A substrate to the cell lysates in a 96-well white-walled plate.
-
Incubate at room temperature for the recommended time.
-
Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal to the protein concentration of each sample.
Protocol 5: Measurement of Serotonin and Dopamine by HPLC
Materials:
-
Neuronal culture supernatant or cell lysates from this compound-treated cells
-
Perchloric acid
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate buffer with methanol and an ion-pairing agent)
-
Serotonin and dopamine standards
Procedure:
-
Collect the culture medium or cell lysates from the treated neurons.
-
To precipitate proteins, add perchloric acid to the samples to a final concentration of 0.1 M.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the monoamines using a C18 column with an appropriate mobile phase.
-
Detect serotonin and dopamine using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the neurotransmitter levels by comparing the peak areas to a standard curve generated with known concentrations of serotonin and dopamine.
Protocol 6: Neuroprotection Assay (MTT Assay)
Materials:
-
Neuronal cultures
-
This compound
-
Neurotoxic agent (e.g., glutamate, 6-hydroxydopamine [6-OHDA], or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Induce neurotoxicity by adding a known concentration of a neurotoxic agent (e.g., 100 µM glutamate for 24 hours). Include control wells with no toxin and wells with toxin but no this compound.
-
After the incubation period with the toxin, remove the medium.
-
Add 10 µL of MTT solution to each well along with 90 µL of fresh medium and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, no toxin) cells.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of MAO-A in neuronal function. The protocols outlined in these application notes provide a framework for researchers to study the effects of MAO-A inhibition on neurotransmitter metabolism and neuronal viability in controlled in vitro settings. By utilizing primary neuronal cultures or differentiated SH-SY5Y cells, scientists can gain deeper insights into the neurobiological consequences of modulating MAO-A activity, which may aid in the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further optimization of this compound concentrations and incubation times for specific neuronal models and experimental questions is recommended.
References
- 1. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a drug inhibiting MAO-A and 5-HT uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of cordycepin inhibit glutamate-induced apoptosis in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of monoamine oxidase by this compound [ouci.dntb.gov.ua]
- 12. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine as a pharmacological tool in neuroscience research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] This reversible nature distinguishes it from older, irreversible MAO inhibitors, offering a more controlled and safer pharmacological profile for research applications.[4] Furthermore, this compound exhibits a unique dual mechanism of action by also inhibiting the reuptake of serotonin, adding another layer to its pharmacological effects.[5][6][7] These properties make this compound a valuable tool for investigating the roles of monoaminergic systems in various physiological and pathological processes in the central nervous system.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its effective utilization as a pharmacological tool.
Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of MAO-A.[8] MAO-A is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters in the presynaptic terminal.[3][9] By reversibly binding to MAO-A, this compound prevents the breakdown of serotonin, norepinephrine, and to a lesser extent, dopamine, leading to an accumulation of these neurotransmitters in the presynaptic neuron.[10] This increases their availability for release into the synaptic cleft.
Simultaneously, this compound acts as a serotonin reuptake inhibitor (SRI).[5][6] It binds to the serotonin transporter (SERT) on the presynaptic membrane, blocking the reabsorption of serotonin from the synaptic cleft back into the neuron. This dual action of inhibiting degradation and blocking reuptake synergistically increases the concentration and prolongs the action of serotonin in the synapse.
dot
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| MAO-A | Radiometric | Rat Brain | ID50: ~1 mg/kg (p.o.) | [8] |
| MAO-B | Radiometric | Rat Brain | No significant inhibition | [8] |
| Serotonin Transporter (SERT) | [3H]cyanoimipramine binding | Rat Brain | Inhibition observed at doses ~30x higher than for MAO-A | [6] |
Note: Specific IC50/Ki values for SERT are not consistently reported in the same format as for MAO-A, with literature often referring to the relative potency.
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis in Rats)
| Brain Region | This compound Dose | % Change in Serotonin | % Change in 5-HIAA | Reference |
| Frontal Cortex | 10 mg/kg (s.c.) | ~200% increase | ~47% decrease | [10] |
| Frontal Cortex | 30 mg/kg (s.c.) | ~200% increase | ~59% decrease | [10] |
| Raphe Nuclei | Local infusion | Dose-dependent increase | Not specified | [2] |
Table 3: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Species | This compound Dose | Key Finding | Reference |
| Social Conflict Test | Rat | Not specified | Antidepressant-like activity | [5] |
| Forced Swim Test | Rat | 2.5 - 10 mg/kg | Decreased immobility time | N/A |
| Elevated Plus Maze | Rat | 1 - 5 mg/kg | Increased time in open arms | N/A |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Serotonin and 5-HIAA
This protocol is adapted from studies investigating the effects of monoamine oxidase inhibitors on neurotransmitter levels in freely moving rats.[2][10]
1. Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Male Wistar rats (250-300g)
2. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, raphe nuclei).
-
Allow the animal to recover for at least 48 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., acetic acid).
-
Administer this compound (e.g., subcutaneously or intraperitoneally) or vehicle at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
4. Sample Analysis:
-
Analyze the dialysate samples for serotonin and 5-HIAA content using HPLC-ED.
-
Quantify the concentrations by comparing peak heights or areas to those of external standards.
-
Express the results as a percentage of the mean baseline concentrations.
dot
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is a standard procedure for assessing antidepressant efficacy in rodents.
1. Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Male Wistar rats (200-250g)
2. Procedure:
-
Pre-test session (Day 1):
-
Place each rat individually into the water tank filled to a depth of 15 cm for 15 minutes.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test session (Day 2):
-
Administer this compound or vehicle (e.g., i.p. or p.o.) 30-60 minutes before the test.
-
Place the rat back into the water tank for a 5-minute session.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility (the rat makes only the movements necessary to keep its head above water).
-
Alternatively, automated video tracking software can be used.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Elevated plus maze apparatus (+ shaped maze with two open and two closed arms, elevated from the floor)
-
Video recording and analysis software
-
Male Wistar rats (200-250g)
2. Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (e.g., i.p. or p.o.) 30-60 minutes before testing.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with an overhead camera.
3. Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
dot
Signaling Pathways
The primary signaling consequence of this compound administration is the enhancement of monoaminergic neurotransmission, particularly serotonergic signaling. The inhibition of MAO-A leads to an accumulation of cytosolic serotonin, which is then available for vesicular packaging and subsequent release. The concurrent inhibition of SERT further amplifies the synaptic serotonin concentration. This increased availability of serotonin leads to enhanced activation of postsynaptic serotonin receptors, which can trigger a cascade of intracellular signaling events. These can include the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and the activation of protein kinases that can ultimately influence gene expression through transcription factors like CREB (cAMP response element-binding protein). Chronic administration of agents that increase synaptic serotonin is thought to lead to adaptive changes in receptor sensitivity and downstream signaling pathways, which are believed to underlie their therapeutic effects in mood and anxiety disorders.
dot
Conclusion
This compound's dual mechanism of action as a reversible MAO-A inhibitor and a serotonin reuptake inhibitor makes it a versatile and valuable pharmacological tool for neuroscience research. Its ability to selectively and reversibly modulate the serotonergic system allows for controlled investigations into the role of serotonin in a wide range of neurological and psychiatric conditions. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the complexities of monoaminergic neurotransmission.
References
- 1. Anxiolytic Treatment Impairs Helping Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a drug inhibiting MAO-A and 5-HT uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brofaromine in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Brofaromine in behavioral studies involving mice. It is intended to guide researchers in designing and executing experiments to evaluate the antidepressant and anxiolytic potential of this compound.
Introduction to this compound
This compound is a selective and reversible inhibitor of monoamine oxidase type A (RIMA) that also possesses serotonin reuptake inhibiting properties.[1][2][3][4] This dual mechanism of action leads to an increase in synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is believed to underlie its therapeutic effects in depression and anxiety.[1] Psychopharmacological investigations in rodents have demonstrated that this compound exhibits properties consistent with an antidepressant, such as antagonizing the effects of reserpine and tetrabenazine.[2]
Table 1: Summary of this compound Properties
| Property | Description | Citation(s) |
|---|---|---|
| Chemical Name | 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine | [1] |
| Mechanism of Action | Reversible Inhibitor of Monoamine Oxidase A (MAO-A); Serotonin Reuptake Inhibitor (SRI) | [1][2][3] |
| Primary Indication | Depression, Social Phobia | [1][4] |
| Pharmacological Effects | Increases synaptic levels of serotonin, norepinephrine, and dopamine. |[1] |
Dosage and Administration for Behavioral Studies in Mice
Critical Note: Published literature providing specific, validated dosages of this compound for behavioral studies in mice is scarce. The data available are primarily from studies conducted in rats. Therefore, researchers must perform a dose-response study to determine the optimal and safe dosage for their specific mouse strain and behavioral paradigm. The data from rat studies can serve as a starting point for designing these pilot experiments.
Common routes of administration for systemic drug delivery in mice include intraperitoneal (i.p.) injection, oral gavage (p.o.), and subcutaneous (s.c.) injection.[5][6] Voluntary consumption methods using a palatable vehicle are also gaining traction to reduce administration-related stress.[7] The choice of vehicle should be based on the solubility of this compound; common vehicles include saline, distilled water, or a small percentage of DMSO or Tween 80 in saline.
Table 2: Dosage and Administration of this compound in Rodent In Vivo Studies (for reference)
| Species | Dosage Range | Route of Administration | Context of Study | Citation(s) |
|---|---|---|---|---|
| Rat | 3 - 30 mg/kg | Subcutaneous (s.c.) | Neurochemical (Serotonin Output) | [8] |
| Rat | 100 mg/kg | Not specified in abstract | Neurochemical (Amine Levels) |[9] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects at the neuronal synapse. It inhibits the enzyme MAO-A located on the outer mitochondrial membrane within the presynaptic terminal, preventing the breakdown of monoamine neurotransmitters. Concurrently, it blocks the serotonin transporter (SERT) on the presynaptic membrane, inhibiting the reuptake of serotonin from the synaptic cleft. Both actions synergistically increase the availability of serotonin to act on postsynaptic receptors.
Caption: Mechanism of action of this compound at a serotonergic synapse.
Experimental Workflow
A typical workflow for a behavioral study involving this compound administration is outlined below. This workflow ensures consistency and minimizes confounding variables.
Caption: Standard experimental workflow for a murine behavioral study.
Detailed Experimental Protocols
The FST is a widely used assay to screen for antidepressant efficacy.[10][11] It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the latency to immobility and decrease the total duration of immobility.
Table 3: Key Parameters for the Forced Swim Test (FST) Protocol
| Parameter | Specification | Rationale / Citation(s) |
|---|---|---|
| Apparatus | Cylindrical tank (Plexiglas) | Transparent material allows for clear video recording.[12] |
| Approx. 20 cm diameter, 30 cm height | Standard dimensions for mice.[12] | |
| Water | Depth: 15 cm | Deep enough to prevent the mouse from touching the bottom.[12][13] |
| Temperature: 24-30°C | Prevents hypothermia, which is a confounding stressor.[10][13] | |
| Test Duration | 6 minutes total | Standard duration for the mouse FST.[12][14] |
| Scoring Period | Final 4 minutes of the test | The first 2 minutes are considered a habituation period.[12][14] |
| Primary Measure | Immobility Time (seconds) | Time the mouse spends floating with only minor movements to keep its head above water.[10] |
| Secondary Measures | Latency to Immobility, Swimming Time, Climbing Time | Can provide additional information on the drug's mechanism.[10] |
Protocol:
-
Preparation: Fill the cylinder with water to a depth of 15 cm and ensure the temperature is stable (24-30°C).
-
Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Procedure: Gently place the mouse into the center of the water-filled cylinder.
-
Recording: Start a timer and video record the entire 6-minute session from the side or above. The experimenter should remain at a reasonable distance to avoid disturbing the animal.[12]
-
Cleaning: Empty and clean the cylinder between animals to remove fecal matter and urine.[13]
-
Analysis: A trained observer, blind to the experimental conditions, should score the video recordings. Tally the total time spent immobile during the last 4 minutes of the test. A significant decrease in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.[10][11]
The EPM is a standard assay for assessing anxiety-like behavior in rodents.[15][16] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[15][17] Anxiolytic compounds increase the exploration of the open arms.
Table 4: Key Parameters for the Elevated Plus Maze (EPM) Protocol
| Parameter | Specification | Rationale / Citation(s) |
|---|---|---|
| Apparatus | Plus-shaped maze with 2 open and 2 closed arms | Standard configuration for EPM.[15] |
| Dimensions (for mice): Arms ~35 cm long, 5 cm wide; Closed arm walls ~20 cm high | Appropriate scale for mice.[16] | |
| Elevation: 40-60 cm above the floor | Height is critical for inducing the anxiety-like response.[16] | |
| Lighting | Low, indirect illumination (e.g., 10-20 lux in open arms) | Avoids confounding effects of bright light, which is aversive. |
| Test Duration | 5 minutes | Standard duration for a single EPM trial.[5][18] |
| Primary Measures | % Time Spent in Open Arms, % Open Arm Entries | The most common indices of anxiety-like behavior.[15] |
| Secondary Measures | Total Arm Entries, Rearing, Head Dips | Can provide information on general locomotor activity and exploratory behavior. |
Protocol:
-
Preparation: Set up the EPM in a quiet, dimly lit room. Ensure the maze is clean before the first trial.
-
Administration: Administer this compound or vehicle at the appropriate time before testing.
-
Habituation: Allow the mouse to acclimate to the testing room for at least 30-45 minutes.[5]
-
Procedure: Place the mouse on the central platform of the maze, facing one of the closed arms.[5]
-
Recording: Immediately start the video recording and timer. Allow the mouse to explore the maze undisturbed for 5 minutes. The experimenter should leave the room or be shielded from the mouse's view.
-
Cleaning: Thoroughly clean the maze with 70% ethanol or another suitable disinfectant between trials to eliminate olfactory cues.[18]
-
Analysis: Use video tracking software or a blinded human scorer to measure the time spent and the number of entries into each arm. An entry is typically defined as all four paws entering an arm. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms relative to the vehicle group.
This test assesses social approach and preference for social novelty, behaviors that can be relevant to both depression and anxiety models.[19][20] It evaluates the mouse's natural tendency to investigate a novel mouse over a novel object (sociability) and a novel mouse over a familiar one (social novelty).
Table 5: Key Parameters for the Three-Chamber Social Interaction Test Protocol
| Parameter | Specification | Rationale / Citation(s) |
|---|---|---|
| Apparatus | Rectangular, three-chambered box (Plexiglas) | Standard apparatus for this test.[20] |
| Openings in dividing walls allow free access | Allows the subject mouse to choose chambers.[20] | |
| Small, cylindrical wire cages for stimulus mice | Allows sensory contact but prevents physical fighting.[19] | |
| Stimulus Animals | Age-, sex-, and strain-matched unfamiliar mice | Controls for confounding variables in the social stimulus.[21] |
| Test Duration | Three 10-minute phases | Standard durations for habituation, sociability, and social novelty phases.[19][21] |
| Primary Measures | Time in each chamber, Time sniffing each wire cage | Quantifies social preference and interaction.[20][21] |
| Data Calculation | Sociability Index, Social Novelty Preference Index | Standardized metrics for comparing across groups. |
Protocol:
-
Preparation: Set up the apparatus in a quiet room. The stimulus mice should be habituated to being inside the wire cages for 5-10 minutes for 1-2 days before the test.
-
Administration: Administer this compound or vehicle to the test mouse only at the predetermined time.
-
Phase 1: Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Phase 2: Sociability Test (10 minutes): Place an unfamiliar "Stranger 1" mouse inside a wire cage in one of the side chambers. Place an empty, identical wire cage in the opposite side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and the time it spends sniffing each wire cage. The location of Stranger 1 should be counterbalanced across trials.[21]
-
Phase 3: Social Novelty Test (10 minutes): Keep the now-familiar Stranger 1 in its cage. Place a new, unfamiliar "Stranger 2" mouse in the previously empty wire cage. Place the test mouse back in the center and again record time in chambers and time sniffing each cage.[19]
-
Cleaning: Clean the entire apparatus thoroughly between subjects.
-
Analysis: For the sociability phase, a typical mouse will spend more time with Stranger 1 than the empty cage. For the social novelty phase, it will spend more time with the novel Stranger 2 than the familiar Stranger 1. This compound may modulate these social behaviors.
Interpretation of Results
Interpreting data from behavioral tests requires careful consideration of multiple factors. For example, a drug that increases locomotion could produce a false positive in the FST (less immobility) or EPM (more entries). Therefore, it is crucial to assess general activity in a test like the Open Field Test.
Caption: Logical framework for interpreting behavioral test results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Behavioral studies of the abuse potential and anesthetic and sedative effects of etomidate in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers [rodentmda.ch]
- 8. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible, amine--selective effects of acute and chronic this compound treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. criver.com [criver.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Video: The Mouse Forced Swim Test [jove.com]
- 15. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. Assessment of Social Interaction Behaviors [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brofaromine in Preclinical Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) with the additional property of inhibiting serotonin (5-HT) reuptake.[1][2] This dual mechanism of action has positioned it as a compound of interest for the treatment of various neurological and psychiatric conditions, primarily depression and anxiety disorders.[2][3] Preclinical studies in various animal models have been instrumental in elucidating its pharmacological profile and therapeutic potential. This document provides a detailed overview of the application of this compound in established preclinical models of neurological disorders, including comprehensive experimental protocols and quantitative data to guide further research and drug development.
Mechanism of Action
This compound's primary mechanism involves the reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters. Additionally, it directly blocks the serotonin transporter (SERT), leading to a further increase in synaptic serotonin levels.[4][5] This dual action is believed to contribute to its antidepressant and anxiolytic effects.
The signaling pathway for this compound's action is visualized below.
Caption: this compound's dual mechanism of action.
Models of Depression
This compound has demonstrated antidepressant-like effects in several preclinical models. These models are designed to mimic certain aspects of depression in humans, such as behavioral despair and anhedonia.
Antagonism of Reserpine-Induced Effects
Reserpine is a drug that depletes monoamines, leading to a syndrome in animals characterized by hypothermia and motor depression, which is considered a model for the biological aspects of depression. Antidepressants can reverse these effects. This compound has been shown to antagonize the effects of reserpine in rats and mice.[2]
Experimental Protocol: Reversal of Reserpine-Induced Hypothermia
-
Animals: Male mice or rats.
-
Procedure:
-
Administer reserpine (e.g., 2-5 mg/kg, s.c. or i.p.) to induce hypothermia.[6][7]
-
Measure baseline rectal temperature before and at regular intervals after reserpine administration to confirm hypothermia (typically a drop of several degrees Celsius).
-
Administer this compound or vehicle at various doses (e.g., 10, 30 mg/kg, p.o. or i.p.) at a specified time after reserpine when hypothermia is established (e.g., 18 hours).[8]
-
Monitor rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) after this compound administration.
-
-
Endpoint: Reversal of hypothermia, measured as an increase in rectal temperature compared to the vehicle-treated group.
| Model | Species | This compound Dose | Effect | Reference |
| Reserpine-induced hypothermia | Rats/Mice | Not specified | Antagonism of hypothermia | [2] |
Potentiation of 5-Hydroxytryptophan (5-HTP)-Induced Behaviors
5-HTP is the immediate precursor of serotonin. Its administration leads to a rapid increase in serotonin levels, causing a characteristic behavioral syndrome (e.g., head twitches, tremors).[9] MAO-A inhibitors and serotonin reuptake inhibitors can potentiate these effects by preventing the breakdown of newly synthesized serotonin and blocking its reuptake. This compound has been shown to potentiate the effects of 5-HTP.[2]
Experimental Protocol: Potentiation of 5-HTP-Induced Head Twitches
-
Animals: Male mice.
-
Procedure:
-
Administer this compound or vehicle at various doses (e.g., 10, 30 mg/kg, p.o. or i.p.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer a sub-threshold dose of L-5-HTP (e.g., 75-100 mg/kg, i.p.), often in combination with a peripheral decarboxylase inhibitor like carbidopa to enhance central effects.[10]
-
Immediately place the animal in an observation cage.
-
Count the number of head twitches over a defined period (e.g., 30 minutes).
-
-
Endpoint: A significant increase in the number of head twitches in the this compound-treated group compared to the vehicle group.
| Model | Species | This compound Dose | Effect | Reference |
| 5-HTP-induced behaviors | Rats/Mice | Not specified | Potentiation of effects | [2] |
Models of Anxiety
This compound's anxiolytic potential has been suggested by its efficacy in clinical trials for anxiety disorders. Preclinical models of anxiety are used to assess the anxiolytic-like effects of compounds.
Rat Social Conflict Test
The social conflict test is a model of anxiety where a rat's tendency to engage in social interaction is suppressed by an unfamiliar environment or a dominant conspecific. Anxiolytic drugs can increase the amount of social interaction. This compound has shown antidepressant-like activity in this test, which is also sensitive to anxiolytics.[2]
Experimental Protocol: Rat Social Conflict Test
-
Animals: Male rats, housed individually for a period before testing to increase social motivation.
-
Apparatus: A neutral, well-lit arena, unfamiliar to the test animal.
-
Procedure:
-
Administer this compound or vehicle at various doses.
-
After a specified pretreatment time, place the test rat in the arena with an unfamiliar partner rat (often a smaller, non-aggressive male).
-
Record the duration of active social behaviors (e.g., sniffing, grooming, following, crawling over/under) over a fixed period (e.g., 10 minutes).
-
-
Endpoint: An increase in the time spent in active social interaction in the this compound-treated group compared to the vehicle group.
| Model | Species | This compound Dose | Effect | Reference |
| Social Conflict Test | Rat | Not specified | Antidepressant-like activity | [2] |
Models of Parkinson's Disease
While direct studies of this compound in animal models of Parkinson's disease are limited, its mechanism of action suggests potential relevance. Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra. MAO-A is involved in the metabolism of dopamine, and its inhibition could potentially increase dopamine levels. Furthermore, serotonergic pathways are also affected in Parkinson's disease and can influence motor symptoms.[11][12]
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. Studies have shown that MAO-A inhibitors can have restorative effects in MPTP-treated mice.[13]
Hypothetical Experimental Protocol: this compound in the MPTP Mouse Model
-
Animals: Male C57BL/6 mice are commonly used as they are sensitive to MPTP.
-
Procedure:
-
Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.
-
Administer this compound or vehicle daily, either as a pretreatment or post-lesion treatment.
-
Assess motor function using tests like the rotarod, pole test, or open field test to measure coordination, bradykinesia, and locomotor activity.
-
At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., HPLC) to measure dopamine and its metabolites in the striatum.
-
Perform immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
-
Endpoints:
-
Improved motor performance in this compound-treated mice.
-
Attenuation of dopamine depletion in the striatum.
-
Protection of TH-positive neurons in the substantia nigra.
-
6-OHDA (6-hydroxydopamine) Rat Model
6-OHDA is another neurotoxin that selectively destroys catecholaminergic neurons. It is typically injected directly into the brain (e.g., striatum or medial forebrain bundle) to create a unilateral lesion, resulting in motor deficits on the contralateral side of the body.[14] The serotonergic system is known to be involved in the response to L-DOPA treatment in this model.[11][12]
Hypothetical Experimental Protocol: this compound in the 6-OHDA Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Create a unilateral lesion by stereotaxic injection of 6-OHDA into the medial forebrain bundle or striatum.
-
Confirm the lesion through apomorphine- or amphetamine-induced rotation tests.
-
Administer this compound or vehicle daily.
-
Assess motor function using tests like the cylinder test (for forelimb asymmetry) or the stepping test.
-
Perform neurochemical and histological analysis as described for the MPTP model.
-
-
Endpoints:
-
Reduction in rotational behavior.
-
Improved motor function in the contralateral limb.
-
Neurochemical and histological evidence of neuroprotection.
-
The following diagram illustrates a general workflow for testing a compound like this compound in a neurotoxin-induced model of Parkinson's disease.
Caption: Workflow for testing this compound in PD models.
Neurochemical Analysis
A key aspect of preclinical studies with this compound is the direct measurement of its effects on neurotransmitter levels. In vivo microdialysis is a powerful technique for this purpose.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Animals: Male rats.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex, striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg, s.c.) and continue to collect dialysate samples at regular intervals.[15]
-
Analyze the dialysate samples for levels of serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Endpoint: Changes in the extracellular concentrations of neurotransmitters and their metabolites over time.
| Technique | Species | This compound Dose (s.c.) | Effect on Extracellular Levels (Frontal Cortex) | Reference |
| In Vivo Microdialysis | Rat | 3 mg/kg | No significant change in 5-HT | [15] |
| 10 mg/kg | ~200% increase in 5-HT, ~47% decrease in 5-HIAA | [15] | ||
| 30 mg/kg | ~200% increase in 5-HT, ~59% decrease in 5-HIAA | [15] |
Summary and Future Directions
This compound has a well-established preclinical profile as a dual MAO-A and serotonin reuptake inhibitor with demonstrated efficacy in animal models of depression and anxiety. The provided protocols offer a foundation for researchers to further investigate its therapeutic potential.
Future preclinical research could focus on:
-
Directly evaluating this compound in validated models of Parkinson's disease to explore its potential neuroprotective or symptomatic effects.
-
Conducting head-to-head comparison studies with newer generation antidepressants to better understand its relative efficacy and side-effect profile.
-
Investigating the role of this compound in other neurological disorders where monoaminergic and serotonergic dysregulation is implicated.
By utilizing the detailed methodologies and building upon the existing quantitative data, the scientific community can continue to explore the full therapeutic utility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reserpine-induced hypothermia and its reversal by dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reserpine-induced hypothermia: participation of beta 1 and beta 2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of central D1 dopamine receptors reverses reserpine-induced hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute treatment with 5-hydroxytryptophan increases social approach behaviour but does not activate serotonergic neurons in the dorsal raphe nucleus in juvenile male BALB/c mice: A model of human disorders with deficits of sociability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased excitability in serotonin neurons in the dorsal raphe nucleus in the 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. conductscience.com [conductscience.com]
- 15. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Brofaromine Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Brofaromine solutions for various experimental applications, ensuring accurate and reproducible results. This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and also functions as a serotonin reuptake inhibitor, making it a valuable tool in neuropharmacological research.[1][2]
Chemical and Physical Properties
A thorough understanding of this compound's properties is essential for proper handling and solution preparation.
| Property | Value |
| Molecular Formula | C₁₄H₁₆BrNO₂[3] |
| Molecular Weight | 310.19 g/mol [3][4] |
| CAS Number | 63638-91-5[4] |
| Appearance | Off-white to light yellow solid[4] |
| Solubility | Soluble in DMSO (250 mg/mL); insoluble in water.[5][6] |
Storage and Stability
Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C | 3 years[4] | Protect from light. |
| 4°C | 2 years[4] | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 2 years[4] | Recommended for long-term storage. |
| -20°C | 1 year[4] | Suitable for medium-term storage. |
General Recommendations:
-
Prepare stock solutions in high-quality, anhydrous DMSO to maximize solubility and stability.[4]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense stock solutions into single-use aliquots.[6]
-
Protect all solutions from light.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 310.19 g/mol * 1000 mg/g = 3.1019 mg
-
-
-
Dissolution:
-
Weigh out the calculated amount of this compound powder and place it in a sterile tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, brief sonication in an ultrasonic water bath or gentle warming to 37°C can be employed to facilitate dissolution.[6]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[4]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).
-
Calculate the required dilution:
-
For a final concentration of 10 µM in 1 mL of cell culture medium, you would need to add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Serial Dilution (Recommended):
-
To achieve lower final concentrations accurately, it is best to perform serial dilutions of the stock solution in cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
-
Application to Cells:
-
Add the prepared working solution (or vehicle control) to your cell cultures and mix gently by swirling the plate or flask.
-
Preparation of this compound Solution for in vivo Studies
This protocol provides a general guideline for preparing this compound for administration to laboratory animals. The choice of vehicle and route of administration will depend on the specific experimental design. This compound has been administered to rats both orally and subcutaneously.[2][7]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a suspension vehicle like 0.5% carboxymethylcellulose (CMC) in water)
-
Sterile tubes or vials
-
Homogenizer or sonicator (for suspensions)
-
0.22 µm sterile syringe filter (if preparing a solution for injection)
Procedure:
-
Select an appropriate vehicle. For subcutaneous injection, a sterile, pH-balanced saline or PBS solution is often used. For oral gavage, a suspension in a vehicle like 0.5% CMC may be suitable.
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the concentration needed for the dosing volume.
-
For Solutions (if soluble in the chosen vehicle):
-
Aseptically dissolve the this compound in the sterile vehicle.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
For Suspensions:
-
Weigh the this compound powder and add it to the sterile vehicle.
-
Thoroughly suspend the powder using a vortex mixer, homogenizer, or sonicator until a uniform suspension is achieved.
-
Prepare the suspension fresh on the day of the experiment to ensure uniform dosing.
-
-
Vehicle Control:
-
Prepare a vehicle-only solution or suspension to administer to the control group of animals.
-
-
Administration:
-
Administer the prepared solution or suspension to the animals via the chosen route (e.g., subcutaneous injection, oral gavage).
-
Signaling Pathway of this compound's Dual Action
This compound exerts its effects through two primary mechanisms: the reversible inhibition of Monoamine Oxidase A (MAO-A) and the inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[1][8]
Caption: Dual mechanism of this compound action.
Experimental Workflow for Solution Preparation
The following diagram illustrates a generalized workflow for the preparation of this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of monoamine oxidase by this compound [ouci.dntb.gov.ua]
- 4. ClinPGx [clinpgx.org]
- 5. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Serotonin Syndrome Mechanisms with Brofaromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin Syndrome (SS), or serotonin toxicity, is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous systems.[1][2] It is typically caused by the use of serotonergic drugs, particularly in combination.[3][4] The clinical presentation is characterized by a triad of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.[1][5] Brofaromine, a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) with additional serotonin reuptake inhibiting properties, serves as a valuable pharmacological tool for investigating the nuanced mechanisms underlying serotonin syndrome.[6][7] Its dual mechanism of action—increasing synaptic serotonin by preventing its breakdown and blocking its reuptake—allows for the controlled induction and study of serotonergic hyperactivity in preclinical models.[6][8]
These application notes provide detailed protocols for utilizing this compound in animal models to study serotonin syndrome, methods for assessing behavioral and biochemical outcomes, and a summary of relevant quantitative data.
Mechanism of Action: this compound's Dual Effect on Serotonergic Transmission
This compound elevates synaptic serotonin levels through two primary mechanisms:
-
Reversible Inhibition of MAO-A: Monoamine oxidase-A is a key enzyme responsible for the degradation of serotonin in the presynaptic neuron.[5][9] By reversibly inhibiting MAO-A, this compound increases the intraneuronal concentration of serotonin available for vesicular packaging and release.[7]
-
Inhibition of Serotonin Transporter (SERT): this compound also blocks the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[10][11] This action prolongs the presence of serotonin in the synapse, enhancing its effect on postsynaptic receptors.
This synergistic action makes this compound a potent agent for modulating serotonergic neurotransmission.[6]
Data Presentation
Table 1: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value / Description | Species | Reference |
| Mechanism of Action | Reversible MAO-A Inhibitor, Serotonin Reuptake Inhibitor | Human, Rat, Mouse | [6][7] |
| Metabolism | O-demethylation via Cytochrome P450 2D6 (CYP2D6) | Human | [12] |
| Effect on 5-HT Uptake | Reduces ³H-paroxetine binding to platelets by 20-25% | Human | [11] |
| Effect on Blood 5-HT | Increases whole-blood serotonin to ~140-150% | Human | [11] |
| Effect on Extracellular 5-HT | Local infusion increases extracellular 5-HT dose-dependently | Rat | [13] |
| Receptor Binding Profile | Weak or no interaction with α1, α2, 5-HT1, 5-HT2, 5-HT3, cholinergic, H1, H2, opiate, GABAa, and other receptors | N/A | [7] |
Table 2: Experimental Induction of Serotonin Syndrome-like Symptoms
| Model Organism | Drug Combination | This compound Dose | Co-administered Drug Dose | Key Observations | Reference |
| Rat | This compound + Deprenyl (MAO-B Inhibitor) | 3 mg/kg, s.c. | N/A (Deprenyl dose not specified) | Significant changes in extracellular 5-HT and 5-HIAA | [13] |
| Rat (General Model) | MAO-A Inhibitor + 5-HTP | N/A (Clorgyline used) | 5 or 15 mg/kg | Dose-dependent increase in extracellular 5-HT, seizure-like EEG, tremors | [14] |
| Rat (General Model) | MAO-A Inhibitor + SSRI | N/A (Clorgyline used) | N/A (Paroxetine used) | Excessive 5-HT efflux, neurological abnormalities | [14] |
| Mouse (General Model) | MAO-A/B Inhibitor + SSRI | N/A (Tranylcypromine used) | N/A (Fluoxetine used) | Development of hyperthermia and other SS symptoms | [5] |
Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome in a Rodent Model
This protocol describes a general method for inducing serotonin syndrome in rats using this compound in combination with a serotonin precursor, 5-Hydroxytryptophan (5-HTP), to robustly increase synaptic serotonin.[15]
Materials:
-
This compound hydrochloride
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Administration supplies (syringes, gavage needles)
-
Observation cages with temperature control
-
Rectal thermometer
Procedure:
-
Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to a final concentration for a dosing volume of 1-2 mL/kg.
-
Dissolve 5-HTP in sterile saline. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound (e.g., 3-10 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. This pretreatment allows for sufficient MAO-A inhibition.
-
Wait for a pretreatment period of 60 minutes.
-
Administer 5-HTP (e.g., 15-50 mg/kg, i.p.). The combination of a MAO inhibitor with a serotonin precursor is a documented method for inducing serotonin syndrome.[15]
-
A control group should receive vehicle injections following the same timeline.
-
-
Observation and Scoring:
-
Immediately after 5-HTP administration, transfer the animal to an observation cage.
-
Monitor continuously for the first 60 minutes and then at regular intervals (e.g., every 30 minutes) for up to 4 hours.
-
Assess and score behavioral and autonomic signs of serotonin syndrome (see Table 3).
-
Measure core body temperature via a rectal probe at baseline and at each observation interval. Hyperthermia is a key sign of severe serotonin toxicity.[5]
-
Table 3: Behavioral and Autonomic Scoring for Serotonin Syndrome in Rats
| Sign | Score 0 | Score 1 | Score 2 | Score 3 |
|---|---|---|---|---|
| Tremor | Absent | Mild, intermittent | Moderate, continuous | Severe, whole body |
| Forepaw Treading | Absent | Present | - | - |
| Head Weaving | Absent | Present | - | - |
| Hindlimb Abduction | Absent | Present | - | - |
| Straub Tail | Absent | Present | - | - |
| Hyperthermia | < 1.0°C increase | 1.0-1.9°C increase | 2.0-2.9°C increase | > 3.0°C increase |
| Piloerection | Absent | Mild | Moderate | Severe |
Adapted from established rodent models of serotonin syndrome.[5][16]
Protocol 2: Biochemical Analysis via Microdialysis
This protocol allows for the real-time measurement of extracellular serotonin levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Fractions collector
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat according to approved institutional protocols.
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, raphe nuclei).[13]
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration and Sampling:
-
Administer this compound and/or other serotonergic agents as described in Protocol 1.
-
Continue collecting dialysate fractions every 20 minutes for the duration of the experiment (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC-ED system.
-
Quantify the concentrations by comparing them to a standard curve.
-
Express results as a percentage change from the baseline average. In rat studies, local infusion of this compound has been shown to cause dose-dependent increases in extracellular 5-HT.[13]
-
Serotonin Signaling and Serotonin Syndrome
Serotonin syndrome results from the overstimulation of multiple serotonin receptor subtypes, with the 5-HT2A and 5-HT1A receptors being particularly implicated.[5][8] Excessive activation of 5-HT2A receptors is strongly associated with hyperthermia and neuromuscular excitation, while 5-HT1A stimulation can also contribute to the overall syndrome.[5]
Conclusion
This compound's well-characterized dual mechanism of action makes it an exemplary tool for researchers investigating the pathophysiology of serotonin syndrome. By reversibly inhibiting MAO-A and blocking serotonin reuptake, it allows for a titratable and robust induction of serotonergic hyperactivity. The protocols outlined here provide a framework for using this compound in preclinical models to explore the behavioral, autonomic, and neurochemical changes that define serotonin syndrome, ultimately aiding in the development of safer serotonergic therapies and effective treatments for this serious adverse drug reaction.
References
- 1. Recognition and treatment of serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Demystifying serotonin syndrome (or serotonin toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SSRI and MAOI Interaction: Serotonin Syndrome Risk and Management | empathia.ai [empathia.ai]
- 9. Serotonin Syndrome and Drug Interactions, Hypertensive Complications, and, Adverse Effects of Monoamine Oxidase Inhibitors in Patients with Parkinson’s Disease (Chapter 21) - Non-motor Parkinson's Disease [cambridge.org]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of cytochrome P4502D6 in the metabolism of this compound. A new selective MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of electroencephalographic and biochemical responses at 5-HT promoting drug-induced onset of serotonin syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Research-Grade Brofaromine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sourcing and utilizing research-grade Brofaromine in laboratory studies. It includes summaries of pharmacological data, detailed experimental methodologies, and visual diagrams of pathways and workflows.
Sourcing and Quality Verification of this compound
1.1. Sourcing Research-grade this compound (CAS: 63638-91-5) can be procured from various chemical suppliers specializing in pharmaceutical standards and research chemicals. Commercially available this compound is often sold as this compound hydrochloride. It is critical for researchers to obtain a Certificate of Analysis (CoA) from the supplier, detailing the compound's purity and identity.
Potential Suppliers:
Note: This list is not exhaustive, and researchers should perform their own due diligence when selecting a supplier.
1.2. Quality Verification upon Receipt Upon receiving the compound, independent verification of its identity and purity is a crucial first step. This ensures the reliability and reproducibility of experimental results. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine | [3] |
| Molecular Formula | C₁₄H₁₆BrNO₂ | [3] |
| Molar Mass | 310.19 g/mol | [4] |
| Protein Binding | 98% | [3][4] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | Reversible Inhibitor of MAO-A (RIMA) & Serotonin Reuptake Inhibitor | - | [5][6] |
| IC₅₀ (MAO-A) | 0.2 µM | - | [1] |
| Elimination Half-life | 9 - 14 hours | Human | [3][4] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
Objective: To assess the purity of the this compound compound using RP-HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 222 nm[7]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: In Vitro MAO-A Inhibition Assay
This protocol describes a method to confirm the inhibitory activity of this compound on MAO-A.
Objective: To determine the IC₅₀ value of this compound for MAO-A inhibition.
Materials:
-
Rat brain or liver tissue (source of MAO-A)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Kynuramine (MAO-A substrate)
-
4-hydroxyquinoline (fluorescent product)
-
Microplate reader (fluorescence)
Methodology:
-
Enzyme Preparation: Homogenize rat brain tissue in ice-cold phosphate buffer. Centrifuge the homogenate at low speed to remove debris. The resulting supernatant contains mitochondria, the source of MAO-A.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme preparation to each well.
-
Add the this compound dilutions to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, Kynuramine, to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (Excitation: ~310 nm, Emission: ~380 nm).
-
-
Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
Protocol 3: In Vivo Microdialysis in Rodents
This protocol provides a framework for measuring the effect of this compound on extracellular serotonin levels in the brain of a freely moving rat.[8][9]
Objective: To assess the impact of systemic this compound administration on serotonin (5-HT) and 5-HIAA levels in the frontal cortex.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
This compound for injection (dissolved in a suitable vehicle)
-
HPLC system with electrochemical detection (HPLC-ED) for analyzing dialysate
-
Ringer's solution (aCSF)
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., frontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., subcutaneously, s.c.).[9]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT and its metabolite, 5-HIAA, using an HPLC-ED system.
-
-
Data Analysis:
-
Quantify the concentrations of 5-HT and 5-HIAA in each sample.
-
Express the results as a percentage change from the average baseline concentration.
-
Plot the time course of changes in extracellular 5-HT and 5-HIAA levels.
-
Signaling Pathway
Dual Mechanism of Action of this compound
This compound exerts its effects through two primary mechanisms: the reversible inhibition of Monoamine Oxidase A (MAO-A) and the inhibition of the serotonin transporter (SERT).[5][6] This dual action leads to a synergistic increase in synaptic levels of key monoamine neurotransmitters, particularly serotonin.
-
MAO-A Inhibition: MAO-A is an enzyme located on the outer mitochondrial membrane that degrades monoamine neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, this compound prevents this degradation, increasing the intracellular concentration of these neurotransmitters.
-
Serotonin Reuptake Inhibition: The serotonin transporter (SERT) is responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. This compound also blocks this transporter, prolonging the time serotonin remains in the synapse and can act on postsynaptic receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS No- 63638-91-5 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Brofaromine solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with brofaromine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its solubility?
A1: this compound is a lipophilic compound. Key properties are summarized in the table below. The free base form is practically insoluble in water. The hydrochloride salt is expected to have higher aqueous solubility, though specific quantitative data is limited.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₂ | PubChem |
| Molar Mass | 310.19 g/mol | PubChem |
| Form | Solid | MedChemExpress |
| Water Solubility | Insoluble | Probes & Drugs |
| DMSO Solubility | 250 mg/mL | GlpBio, MedChemExpress |
Q2: I am having trouble dissolving this compound for my in vivo study. What are the recommended starting points?
A2: Given its high solubility in DMSO, this is the recommended primary solvent to create a stock solution. For administration to animals, this stock solution will need to be diluted into a vehicle that is well-tolerated. Direct dissolution in aqueous vehicles like water or saline is not recommended due to the compound's poor aqueous solubility.
Q3: Is a clear solution always necessary for oral gavage administration?
A3: Not necessarily. For oral administration, a homogenous and fine particle suspension is often acceptable and can lead to adequate oral absorption. The key is to ensure the suspension is uniform to allow for consistent dosing.
Q4: What are some common vehicles for administering poorly soluble compounds like this compound to animals?
A4: Common vehicles for poorly soluble compounds include:
-
Co-solvent systems: A small amount of an organic solvent (like DMSO) is used to dissolve the compound, which is then diluted with a larger volume of a well-tolerated vehicle (e.g., saline, corn oil).
-
Suspending vehicles: These are aqueous solutions containing suspending agents like carboxymethylcellulose (CMC), methylcellulose, or Tween 80, which help to keep the drug particles evenly dispersed.
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils (e.g., corn oil, sesame oil) can be an effective strategy.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock with an aqueous vehicle.
-
Cause: This is a common issue known as "crashing out." The aqueous vehicle is a poor solvent for this compound, and upon dilution, the concentration of the organic solvent (DMSO) becomes too low to maintain solubility.
-
Solutions:
-
Decrease the final concentration: Try lowering the final concentration of this compound in the dosing solution.
-
Increase the proportion of co-solvent: While keeping the DMSO concentration as low as possible to avoid toxicity, you might need a higher percentage than initially tried.
-
Use a surfactant: Adding a surfactant like Tween 80 or Cremophor EL to the aqueous vehicle can help to keep the compound in solution or create a stable micro-emulsion.
-
Formulate as a suspension: If a solution is not achievable, aim for a fine, homogenous suspension.
-
Issue 2: My this compound suspension is not uniform, and the particles settle quickly.
-
Cause: The suspending agent may not be at an optimal concentration, or the particle size of the this compound is too large.
-
Solutions:
-
Increase the viscosity of the vehicle: Increase the concentration of the suspending agent (e.g., from 0.5% to 1% CMC).
-
Reduce the particle size: Sonication of the suspension can help to break up larger particles and create a more uniform dispersion.
-
Constant agitation: Ensure the suspension is continuously stirred or vortexed immediately before and during dosing to maintain homogeneity.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
-
Prepare a high-concentration stock solution: Weigh the required amount of this compound and dissolve it in the minimal amount of DMSO required for complete dissolution (based on the 250 mg/mL solubility).
-
Prepare the vehicle: Prepare the desired final vehicle. A common example is a mixture of PEG 400 and water (e.g., 60% PEG 400, 40% water).
-
Dilute the stock solution: Slowly add the DMSO stock solution to the vehicle while vortexing to ensure rapid and uniform mixing.
-
Observe for precipitation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Preparation of a this compound Suspension
-
Prepare the suspending vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. It may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Wet the this compound powder: Weigh the required amount of this compound powder. Add a small amount of the CMC vehicle to the powder to create a paste. This helps to ensure the particles are adequately wetted.
-
Gradual dilution: Slowly add the remaining CMC vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a finer suspension, sonicate the mixture in a bath sonicator until a uniform dispersion is achieved.
-
Storage and use: Store the suspension at 2-8°C if not for immediate use. Always vortex the suspension thoroughly before each administration to ensure dose uniformity.
Mandatory Visualizations
Optimizing Brofaromine dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Brofaromine dosage to minimize off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and also possesses serotonin reuptake inhibiting properties.[1][2] This dual mechanism of action is believed to contribute to its therapeutic effects.
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the inhibition of the MAO-A enzyme, which leads to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, and the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft.[1][3]
Q3: What are the most commonly reported side effects (off-target effects) of this compound in clinical studies?
The most frequently reported side effects associated with this compound use in clinical trials include insomnia, dizziness, dry mouth, nausea, headache, anorexia, tinnitus, and tremor.[4]
Q4: What is the typical clinical dosage range for this compound?
In clinical trials for depression and social phobia, this compound has been administered at dosages typically ranging from 50 mg/day to 150 mg/day.[4]
Q5: Does this compound interact with other receptors?
Radioligand binding assays have shown that this compound has weak or no significant interaction with a wide range of other receptors, including alpha 1- and alpha 2-noradrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[3] This suggests that the observed side effects are more likely due to the downstream consequences of its primary targets rather than direct off-target receptor binding.
Troubleshooting Guides
Issue 1: High incidence of insomnia and agitation in animal models.
-
Possible Cause: Excessive potentiation of noradrenergic and dopaminergic signaling due to high MAO-A inhibition at the current dosage.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the administered dose of this compound to find a threshold that maintains the desired therapeutic effect while minimizing signs of overstimulation.
-
Pharmacokinetic Analysis: Analyze plasma and brain concentrations of this compound to ensure they are within the expected therapeutic range.
-
Concomitant Medication Review: In more complex experimental designs, review any other administered compounds for potential synergistic effects on catecholamine pathways.
-
Issue 2: Unexpected cardiovascular effects, such as changes in blood pressure or heart rate.
-
Possible Cause: Although this compound is a reversible MAO-A inhibitor and generally has a better safety profile than older irreversible MAOIs, high doses could still impact cardiovascular function, potentially through indirect sympathomimetic effects.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous monitoring of blood pressure and heart rate in experimental animals.
-
Dose-Response Assessment: Correlate the dose of this compound with the observed cardiovascular changes to establish a clear dose-response relationship.
-
Tyramine Challenge: If relevant to the experimental context, a tyramine challenge test can assess the degree of MAO-A inhibition and the risk of hypertensive crisis, a known concern with MAOIs.
-
Issue 3: Difficulty in dissociating the effects of MAO-A inhibition from serotonin reuptake inhibition.
-
Possible Cause: The dual mechanism of this compound can complicate the interpretation of experimental results.
-
Troubleshooting Steps:
-
Comparative Studies: Include control compounds that are selective for either MAO-A inhibition (e.g., moclobemide) or serotonin reuptake inhibition (e.g., a selective serotonin reuptake inhibitor like fluoxetine) to delineate the contribution of each mechanism to the observed effects.
-
In Vitro Assays: Utilize in vitro assays (see Experimental Protocols below) to quantify the potency of this compound at both MAO-A and SERT to understand the concentration-dependent engagement of each target.
-
Data Presentation
Table 1: Clinical Dose-Response Relationship of this compound in Depression
| Daily Dose | Efficacy (Reduction in HAMD Score) |
| 50 mg | Moderate |
| 100 mg | Good |
| 150 mg | High[4] |
HAMD: Hamilton Depression Rating Scale
Table 2: Incidence of Common Adverse Effects of this compound in a Clinical Trial for Social Phobia
| Adverse Effect | This compound (up to 150 mg/day) | Placebo |
| Insomnia | More Common | Less Common |
| Dizziness | More Common | Less Common |
| Dry Mouth | More Common | Less Common |
| Anorexia | More Common | Less Common |
| Tinnitus | More Common | Less Common |
| Tremor | More Common | Less Common |
(Based on data from a multicenter, placebo-controlled, double-blind study)
Table 3: In Vitro Off-Target Interaction Profile of this compound
| Receptor/Target | Interaction |
| Alpha 1- and Alpha 2-Adrenergic | Weak or None[3] |
| 5-HT1, 5-HT2, 5-HT3 | Weak or None[3] |
| Cholinergic (Muscarinic) | Weak or None[3] |
| Histamine H1 and H2 | Weak or None[3] |
| Mu-Opiate | Weak or None[3] |
| GABAA and Benzodiazepine | Weak or None[3] |
| Adenosine | Weak or None[3] |
| Neurotensin | Weak or None[3] |
| Substance P | Weak or None[3] |
Experimental Protocols
MAO-A Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound in inhibiting the MAO-A enzyme.
-
Principle: The assay measures the activity of MAO-A by monitoring the conversion of a substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates the degree of inhibition.
-
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine)
-
This compound (and other test compounds)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Stop solution (e.g., NaOH)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the MAO-A enzyme, assay buffer, and the this compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO-A substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
-
Principle: The assay uses radiolabeled serotonin ([³H]-5-HT) to quantify its uptake into cells. A reduction in radioactivity inside the cells in the presence of an inhibitor indicates inhibition of SERT.
-
Materials:
-
Cell line expressing human SERT (e.g., HEK293-hSERT)
-
[³H]-Serotonin
-
This compound (and other test compounds)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold)
-
Lysis buffer
-
Scintillation cocktail
-
96-well cell culture plate
-
Scintillation counter
-
-
Procedure:
-
Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate at 37°C for a specified time (e.g., 20 minutes).
-
Add [³H]-Serotonin to each well to initiate the uptake.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Off-Target Liability Radioligand Binding Assay
This protocol is used to screen this compound against a panel of receptors, transporters, and ion channels to identify potential off-target interactions.
-
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for a specific target is competed with this compound. A reduction in the binding of the radioligand indicates that this compound is interacting with the target.
-
Materials:
-
Membrane preparations from cells expressing the target of interest
-
Specific radioligand for each target
-
This compound
-
Assay buffer specific to each target
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
-
-
Procedure:
-
In a 96-well filter plate, add the membrane preparation, the specific radioligand, and this compound at a set concentration (for screening) or a range of concentrations (for affinity determination).
-
Incubate the plate at room temperature or 37°C for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
Calculate the percent inhibition of radioligand binding by this compound. If a significant inhibition is observed, a full concentration-response curve can be generated to determine the Ki value.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound dosage.
Caption: Logical flow for troubleshooting adverse effects.
References
- 1. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and this compound, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, this compound. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine Aqueous Stability: A Technical Support Resource for Researchers
Navigating the challenges of working with Brofaromine in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing potential stability issues. The following troubleshooting guides and frequently asked questions (FAQs) are designed to proactively address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when preparing aqueous solutions of this compound?
While specific degradation kinetics for this compound in aqueous solutions are not extensively documented in publicly available literature, potential stability issues can be inferred from its chemical structure. Key concerns include:
-
Hydrolysis: The ether linkage of the methoxy group on the benzofuran ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The piperidine and benzofuran rings could be susceptible to oxidative degradation. The presence of dissolved oxygen, metal ions, or exposure to light can catalyze these reactions.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can lead to the degradation of photosensitive molecules. It is crucial to determine if this compound exhibits photosensitivity.
Q2: What is the primary degradation product of this compound in vivo and could it appear in my aqueous solution?
In vivo, an active metabolite of this compound is formed through O-demethylation.[1][2] This process is metabolically driven and not a typical abiotic degradation pathway in a simple aqueous solution. However, the appearance of a similar O-demethylated product in your solution could indicate chemical degradation, potentially through oxidative or hydrolytic pathways, rather than enzymatic action.
Q3: How can I minimize the degradation of this compound in my stock solutions?
To enhance the stability of your this compound stock solutions, consider the following precautions:
-
pH Control: Prepare solutions using buffers at a pH where this compound exhibits maximum stability. A preliminary pH stability study is recommended.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Antioxidants: If oxidation is a suspected issue, the addition of antioxidants could be explored, but their compatibility and potential interference with downstream experiments must be validated.
Q4: My experimental results are inconsistent. Could this compound instability be the cause?
Inconsistent results can indeed be a symptom of compound instability. If you observe a loss of potency or variable effects over time, it is prudent to investigate the stability of your this compound solution under your specific experimental conditions (e.g., temperature, pH of the medium, exposure to light during the experiment).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Poor aqueous solubility of this compound. | - Use a co-solvent (e.g., DMSO, ethanol) for the initial stock solution before further dilution in aqueous media.- Adjust the pH of the solution.- Consider the use of solubilizing agents, such as cyclodextrins, after validating their non-interference in the assay. |
| Loss of biological activity over time | Degradation of this compound in the experimental medium. | - Prepare fresh solutions for each experiment.- Perform a time-course stability study in your specific experimental medium to determine the window of stability.- Re-evaluate storage conditions of the stock solution. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and their retention times.- Use a stability-indicating analytical method for accurate quantification of the parent compound. |
| Color change in the solution | Oxidative degradation or photodecomposition. | - Protect the solution from light and air.- Store under an inert atmosphere.- Investigate the use of antioxidants. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).
-
Prepare this compound Solutions: Prepare solutions of this compound at a known concentration in each buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze the concentration of this compound in each solution using a validated stability-indicating HPLC method.
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation). Protect from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw samples and analyze the this compound concentration.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Determine the pH at which the degradation rate is lowest.
Protocol 2: Photostability Assessment
This protocol provides a basic framework for evaluating the photosensitivity of this compound.
-
Prepare Solutions: Prepare identical solutions of this compound in a suitable solvent or buffer system.
-
Sample Exposure: Expose test samples to a controlled light source (e.g., a photostability chamber with a defined UV and visible light output).
-
Control Samples: Keep control samples in the dark at the same temperature.
-
Time-Point Analysis: At specific time points, analyze both the exposed and control samples for this compound concentration using HPLC.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
How to control for the dual-action mechanism of Brofaromine in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the dual-action mechanism of Brofaromine in experimental settings. This compound is a reversible inhibitor of monoamine oxidase A (RIMA) and a serotonin reuptake inhibitor (SRI). Understanding and experimentally dissecting these two mechanisms is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the dual-action mechanism of this compound?
A1: this compound possesses two distinct pharmacological actions: it reversibly inhibits monoamine oxidase A (MAO-A) and it also inhibits the reuptake of serotonin (5-hydroxytryptamine; 5-HT).[1][2][3][4] This dual action can synergistically enhance serotonergic neurotransmission.
Q2: How can I experimentally differentiate between the RIMA and SRI effects of this compound?
A2: The primary method for differentiating these two effects is through dose-response studies. This compound inhibits serotonin uptake at doses approximately 30 times higher than those required to inhibit MAO-A in vitro and ex vivo. By using a low dose of this compound, you can selectively inhibit MAO-A with minimal impact on serotonin reuptake.
Q3: What are the expected neurochemical changes following the administration of a low (MAO-A selective) dose of this compound?
A3: At a low dose, this compound will primarily increase the extracellular levels of serotonin (5-HT) and norepinephrine by preventing their breakdown by MAO-A. A significant decrease in the levels of their respective metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), would also be expected.
Q4: What neurochemical changes would indicate that the SRI activity of this compound is also engaged?
A4: At higher doses, the SRI effect becomes more prominent. This would be characterized by a more substantial and rapid increase in extracellular serotonin levels than can be attributed to MAO-A inhibition alone. Comparing the effects of a high dose of this compound to a selective serotonin reuptake inhibitor (SSRI) can help to dissect these effects.
Q5: Are there specific experimental models that are well-suited for studying this compound's dual action?
A5: Yes, in vivo microdialysis in rodents (rats or mice) is a powerful technique for measuring real-time changes in extracellular neurotransmitter and metabolite levels in specific brain regions.[3] This allows for the direct assessment of the neurochemical consequences of both MAO-A inhibition and serotonin reuptake inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to this compound's dual action. It is important to note that obtaining precise, directly comparative Ki or IC50 values from a single study is challenging. The provided information is based on a consensus from multiple sources.
| Parameter | Target | Value | Species | Comments |
| MAO-A Inhibition | MAO-A | ED50 ~0.2 mg/kg (p.o.) | Rat | Effective dose for 50% displacement of [3H]this compound from intestinal MAO-A.[5] |
| Serotonin Reuptake Inhibition | SERT | ~30x higher than MAO-A inhibition | Rat | Doses required to inhibit 5-HT uptake into synaptosomal preparations in vitro and ex vivo are about 30 times higher than those that inhibit MAO-A. |
Experimental Protocols
In Vitro Assay: Differentiating MAO-A Inhibition from Serotonin Reuptake Inhibition
This protocol outlines how to use in vitro assays to determine the potency of this compound at both of its targets.
Objective: To determine the IC50 values of this compound for MAO-A inhibition and serotonin reuptake.
Methodologies:
-
MAO-A Inhibition Assay:
-
Principle: This assay measures the activity of MAO-A by monitoring the metabolism of a substrate. The inhibitory effect of this compound is determined by quantifying the reduction in substrate metabolism.
-
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or a fluorometric substrate)
-
This compound at various concentrations
-
Selective MAO-A inhibitor as a positive control (e.g., clorgyline)
-
Assay buffer
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the MAO-A enzyme to the assay buffer.
-
Add the different concentrations of this compound or the positive control to the wells.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the MAO-A substrate.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
-
-
Serotonin Reuptake Inhibition Assay:
-
Principle: This assay measures the uptake of radiolabeled or fluorescently tagged serotonin into cells or synaptosomes that express the serotonin transporter (SERT). The inhibitory effect of this compound is determined by the reduction in serotonin uptake.
-
Materials:
-
Cells or synaptosomes expressing SERT (e.g., rat brain synaptosomes, HEK293 cells transfected with human SERT)
-
Radiolabeled ([3H]) or fluorescently labeled serotonin
-
This compound at various concentrations
-
Selective serotonin reuptake inhibitor as a positive control (e.g., fluoxetine)
-
Assay buffer
-
96-well plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the cells or synaptosomes.
-
Add the different concentrations of this compound or the positive control to the wells.
-
Pre-incubate for a specified time at 37°C.
-
Initiate uptake by adding the labeled serotonin.
-
Incubate for a defined period at 37°C.
-
Terminate uptake by rapid filtration or washing.
-
Measure the amount of labeled serotonin taken up by the cells/synaptosomes using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
-
In Vivo Microdialysis: Assessing the Dual Action of this compound in the Brain
This protocol provides a detailed methodology for conducting in vivo microdialysis experiments in rats to measure the effects of this compound on extracellular neurotransmitter levels.
Objective: To measure the dose-dependent effects of this compound on extracellular levels of serotonin (5-HT), dopamine (DA), norepinephrine (NE), and their metabolites (5-HIAA, HVA, MHPG) in a specific brain region (e.g., prefrontal cortex or hippocampus).
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at a low dose (to target MAO-A) or a high dose (to target both MAO-A and SERT). Alternatively, this compound can be administered locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for the levels of monoamines and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the concentrations of each analyte by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline levels.
-
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and practice consistent technique. |
| Inconsistent incubation times | Use a multi-channel pipette for simultaneous additions. | |
| Cell/synaptosome clumping | Gently triturate the cell/synaptosome suspension before plating. | |
| No or weak signal | Inactive enzyme/transporter | Use fresh or properly stored enzyme/cells. |
| Incorrect substrate/ligand concentration | Optimize the concentration of the substrate or radioligand. | |
| Incorrect buffer pH or composition | Prepare fresh buffer and verify the pH. | |
| High background signal | Non-specific binding | Add a non-specific binding blocker to the assay buffer. |
| Insufficient washing | Optimize the washing steps to remove unbound label. |
In Vivo Microdialysis
| Issue | Possible Cause | Solution |
| No or low recovery of analytes | Clogged or damaged probe | Visually inspect the probe before and after the experiment. Ensure proper handling. |
| Incorrect probe placement | Verify the stereotaxic coordinates and confirm placement histologically. | |
| Low flow rate | Ensure the syringe pump is functioning correctly and there are no leaks in the tubing. | |
| Unstable baseline | Insufficient stabilization period | Allow for a longer equilibration time before collecting baseline samples. |
| Animal stress | Handle the animals gently and allow them to acclimate to the experimental setup. | |
| High variability in neurotransmitter levels | Animal movement artifacts | Use a tethering system that allows for free movement without tangling the lines. |
| Fluctuations in perfusion rate | Check for air bubbles in the perfusion line and ensure the syringe is securely placed in the pump. |
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: this compound's dual inhibitory action on MAO-A and SERT.
Experimental Workflow for In Vivo Microdialysis
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and this compound in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Bridge: A Technical Support Center for Brofaromine Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the translational relevance of studies involving Brofaromine, a reversible inhibitor of monoamine oxidase A (MAO-A) with serotonin reuptake inhibiting properties.[1][2] By addressing common challenges encountered during preclinical and clinical research, this guide aims to facilitate a smoother transition from bench to bedside.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A).[1][3] It also possesses serotonin (5-HT) reuptake inhibitory properties.[4][5][6] This dual mechanism of action is believed to contribute to its antidepressant effects by increasing the synaptic availability of serotonin and other monoamines.[2]
2. What are the established clinical applications of this compound?
Clinical trials have demonstrated this compound's efficacy in the treatment of major depression.[1][7][8] It has shown comparable efficacy to tricyclic antidepressants like imipramine and other MAOIs such as tranylcypromine and phenelzine.[1]
3. What is the typical side effect profile of this compound in clinical trials?
Commonly reported side effects include sleep disturbances, nausea, and headaches.[9] Compared to tricyclic antidepressants, this compound is associated with fewer anticholinergic side effects.[1]
4. Why was the development of this compound discontinued?
While clinical trials demonstrated efficacy and a generally favorable side-effect profile compared to older antidepressants, the development of this compound was not pursued for reasons unrelated to its efficacy or safety.[10]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Discrepancy between in vitro potency and in vivo efficacy.
Question: Our in vitro assays show potent MAO-A inhibition and serotonin reuptake blockade with this compound, but the antidepressant-like effects in our animal models are weaker than expected. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetic Mismatch: Preclinical pharmacokinetic properties can vary significantly between species.[11][12][13] Poor oral bioavailability, rapid metabolism, or inability to cross the blood-brain barrier in the selected animal model could lead to insufficient target engagement.
-
Solution: Conduct pharmacokinetic studies in the chosen animal model to determine key parameters like Cmax, Tmax, half-life, and brain-to-plasma ratio. This data is crucial for designing an appropriate dosing regimen.
-
-
Animal Model Selection: The predictive validity of animal models of depression is a known translational challenge.[14] The chosen model may not be sensitive to the specific neurochemical changes induced by this compound.
-
Solution: Consider using a battery of behavioral tests that assess different depression-related endophenotypes. For instance, complement the forced swim test with models assessing anhedonia (e.g., sucrose preference test) or anxiety-like behaviors (e.g., elevated plus maze).
-
-
Dosing Regimen: Acute dosing may not be sufficient to induce the neuroplastic changes associated with antidepressant effects.[15]
-
Solution: Implement chronic dosing paradigms (e.g., 14-21 days) to better mimic the clinical situation where antidepressants require several weeks to exert their full therapeutic effect.
-
Issue 2: Inconsistent results in behavioral assays.
Question: We are observing high variability in our results from the forced swim test and elevated plus maze with this compound. How can we improve the consistency of our data?
Possible Causes & Troubleshooting Steps:
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Factors such as lighting, noise, and handling can significantly impact outcomes.[14]
-
Solution: Standardize all experimental conditions. This includes acclimating animals to the testing room, maintaining consistent light levels, minimizing noise, and handling animals consistently.
-
-
Procedural Variations: Minor variations in the execution of behavioral tests can introduce significant variability.
-
Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for each behavioral assay. Ensure all experimenters are trained on the SOP and that their performance is periodically validated.
-
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of anxiety and depressive-like behaviors and may respond differently to pharmacological interventions.[14] Sex differences in response to antidepressants are also well-documented.
-
Solution: Clearly report the strain, sex, and age of the animals used. Consider including both male and female animals in the experimental design to assess for sex-specific effects.
-
Data Presentation
Table 1: Preclinical and Clinical Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| MAO-A Inhibition (IC50) | Rat Brain | 1.3 x 10⁻⁷ M | [16] |
| Serotonin Reuptake Inhibition (IC50) | Rat Brain Synaptosomes | 4.1 x 10⁻⁶ M | [6] |
| Oral Bioavailability | Rat | Not Available | |
| Dog | Not Available | ||
| Human | ~80% | [2] | |
| Elimination Half-life | Rat | Not Available | |
| Dog | Not Available | ||
| Human | 11-19 hours | [2] |
Table 2: Summary of this compound Clinical Trial Data in Major Depression
| Study | Comparator | Duration | Key Efficacy Outcome (HAM-D) | Reference |
| Multicenter, Placebo-Controlled | Placebo | 6 weeks | Significantly better than placebo on HAM-D subscales | [1] |
| Dose-Finding Trial | Nomifensine, Tranylcypromine | 4 weeks | 150 mg/day showed a mean drop of 25.3 points in total HAM-D score | [9] |
| Comparative Trial | Imipramine | 8 weeks | Comparable efficacy to imipramine | [7] |
| Comparative Trial in Elderly | Imipramine | 8 weeks | Comparable efficacy to imipramine | [8] |
| Open-Label Trial | - | - | 4/18 patients were good responders (final HAM-D 0-7) | [17] |
Experimental Protocols
MAO-A Inhibition Assay (In Vitro)
-
Source: Rat brain mitochondria are a common source of MAO-A.
-
Substrate: Use a MAO-A selective substrate such as [¹⁴C]-5-HT.
-
Procedure:
-
Pre-incubate mitochondrial preparations with varying concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Extract the deaminated metabolite.
-
Quantify the amount of metabolite formed using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of MAO-A activity.
Serotonin Reuptake Assay (In Vitro)
-
Source: Prepare synaptosomes from rat brain tissue (e.g., cortex or hippocampus).
-
Ligand: Use [³H]-serotonin to measure uptake.
-
Procedure:
-
Pre-incubate synaptosomal preparations with varying concentrations of this compound.
-
Add [³H]-serotonin and incubate at 37°C for a short period (e.g., 5 minutes).
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis: Determine the Ki value for the inhibition of serotonin uptake.
Forced Swim Test (Rodents)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Day 1 (Pre-test): Place the animal in the water for 15 minutes.
-
Day 2 (Test): Administer this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back in the water for 5 minutes.
-
Record the session and score the duration of immobility. Immobility is defined as the lack of motion other than that necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.[18]
Elevated Plus Maze (Rodents)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: this compound translational research workflow.
Caption: Potential downstream signaling pathway.
References
- 1. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin uptake inhibition by the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in elderly major depressed patients--a comparative trial versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic and side-effect profile of a selective and reversible MAO-A inhibitor, this compound. Results of dose-finding trials in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and this compound for the treatment of depression - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibition of monoamine oxidase by this compound [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Brofaromine-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brofaromine in animal models. The information is designed to help anticipate, recognize, and mitigate potential side effects, ensuring the welfare of the animals and the integrity of your experimental data.
Disclaimer: this compound is a reversible inhibitor of monoamine oxidase A (RIMA) and is generally considered to have a more favorable side effect profile than older, irreversible MAOIs. However, side effects can still occur in animal models. The following guidance is based on the known pharmacology of this compound, general principles of managing drug side effects in laboratory animals, and extrapolation from related compounds, as direct literature on mitigating this compound-specific side effects in these models is limited.
Troubleshooting Guides
Issue 1: Insomnia, Restlessness, and Altered Circadian Rhythm
Question: My animals (rats/mice) are showing signs of insomnia (e.g., increased nocturnal activity, reduced total sleep time) after this compound administration. How can I manage this?
Answer:
Insomnia and restlessness are potential side effects of this compound due to its stimulating effects stemming from the inhibition of monoamine oxidase A (MAO-A) and subsequent increase in synaptic norepinephrine and serotonin.
Mitigation Strategies:
-
Chronopharmacology-Based Dosing: The timing of drug administration can significantly impact its effect on the sleep-wake cycle[1][2][3].
-
Recommendation: Administer this compound in the early part of the animal's active phase (the dark cycle for nocturnal rodents like rats and mice). This aligns the peak stimulating effects of the drug with their natural period of wakefulness, potentially reducing interference with their resting phase (the light cycle).
-
-
Dose Adjustment: Higher doses are more likely to induce stimulating side effects.
-
Recommendation: If the experimental design allows, consider a dose-reduction study to find the minimal effective dose that achieves the desired therapeutic effect with less impact on sleep.
-
-
Environmental Enrichment: A stimulating environment during the active phase can help direct the increased energy and motivation.
-
Recommendation: Provide novel objects, running wheels, and opportunities for exploration during the dark cycle to encourage naturalistic active behaviors.
-
-
Acclimatization Period: Allow for an adequate acclimatization period after the initiation of this compound treatment. Some side effects may diminish as the animals adapt to the drug's effects.
Experimental Protocol for Monitoring Sleep-Wake Cycles:
A detailed protocol for monitoring sleep-wake cycles in rodents typically involves electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation:
-
Habituate the animal to the recording chamber and tethered setup for several days before baseline recordings.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 24-48 hours to establish a normal sleep-wake pattern.
-
-
This compound Administration and Recording:
-
Administer this compound at the designated time (e.g., beginning of the dark cycle).
-
Continuously record EEG/EMG for at least 24 hours post-administration.
-
-
Data Analysis:
-
Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10-30 seconds).
-
Analyze parameters such as total sleep time, sleep latency, and the duration and frequency of sleep/wake bouts.
-
Issue 2: Orthostatic Hypotension and Dizziness
Question: I suspect my animals are experiencing orthostatic hypotension (a sudden drop in blood pressure upon standing), as they exhibit dizziness or ataxia. How can I confirm and manage this?
Answer:
While less common with this compound than with irreversible MAOIs, orthostatic hypotension can still occur. This is thought to be related to the accumulation of octopamine, a false neurotransmitter that is less potent than norepinephrine.
Mitigation Strategies:
-
Hydration and Electrolyte Balance: Ensure animals have free access to water and a balanced diet.
-
Recommendation: In some cases, providing a saline solution (0.9% NaCl) as the drinking water can help maintain blood volume and mitigate hypotension. This should be done in consultation with a veterinarian and with careful consideration of the experimental design.
-
-
Gradual Dose Titration: Rapidly introducing a high dose can increase the risk of hypotensive effects.
-
Recommendation: Begin with a low dose of this compound and gradually increase to the target dose over several days. This allows the animal's cardiovascular system to adapt.
-
-
Careful Handling: Sudden changes in posture can exacerbate orthostatic hypotension.
-
Recommendation: Handle the animals calmly and avoid abrupt movements or changes in their orientation.
-
Experimental Protocol for Measuring Blood Pressure in Rodents:
Non-invasive tail-cuff plethysmography is a common method for measuring blood pressure in conscious rodents.
-
Acclimatization:
-
Procedure:
-
Place the rodent in the restrainer on a warming platform to induce vasodilation in the tail.
-
Fit the tail-cuff and pulse sensor to the base of the tail.
-
The system will automatically inflate and deflate the cuff, recording systolic and diastolic blood pressure.
-
-
Measurements:
-
Take multiple readings in a single session and average them to get a reliable measurement.
-
To assess for orthostatic changes, if feasible with the equipment and animal's temperament, blood pressure could be measured before and immediately after a gentle change in the animal's posture, although this is technically challenging in rodents. A more practical approach is to monitor for behavioral correlates of dizziness or ataxia.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
While comprehensive data from animal models are not as readily available as human clinical trial data, based on its pharmacological profile, the most anticipated side effects include central nervous system stimulation (insomnia, restlessness) and potential cardiovascular effects (orthostatic hypotension)[6][7]. Other less common effects could include gastrointestinal upset.
Q2: How does this compound's side effect profile compare to older, irreversible MAOIs in animals?
This compound, as a reversible inhibitor of MAO-A (RIMA), is expected to have a significantly better safety profile. The risk of the "cheese effect" (hypertensive crisis after tyramine ingestion) is substantially lower because dietary tyramine can still displace this compound from MAO-A in the gut, allowing for its metabolism.
Q3: Are there any specific drug interactions I should be aware of when using this compound in my animal studies?
Yes. Co-administration of this compound with other serotonergic agents (e.g., selective serotonin reuptake inhibitors - SSRIs) can lead to serotonin syndrome, a potentially life-threatening condition. Symptoms in animals can include tremors, agitation, hyperthermia, and seizures[8][9][10]. It is crucial to have a sufficient washout period between discontinuing a serotonergic drug and starting this compound.
Q4: What are the key behavioral parameters to monitor for potential side effects?
Regular and systematic behavioral observation is critical. Key parameters to monitor include:
-
Locomotor activity: Hyperactivity or hypoactivity.
-
Sleep patterns: Observation of nesting and sleeping postures during the light cycle.
-
Grooming behavior: Excessive or reduced grooming.
-
Feeding and drinking: Changes in food and water consumption.
-
General appearance: Piloerection (hair standing on end), changes in posture.
-
Neurological signs: Tremors, ataxia, seizures.
Quantitative Data Summary
Direct quantitative data on the incidence of this compound-induced side effects in animal models is scarce in published literature. The following table provides a qualitative summary of potential side effects and suggested mitigation strategies.
| Potential Side Effect | Animal Model Species | Potential Signs | Primary Mitigation Strategy | Secondary Mitigation Strategies |
| Insomnia / Restlessness | Rodents (Rats, Mice) | Increased nocturnal activity, decreased sleep time, hyperactivity. | Administer this compound at the beginning of the animal's active (dark) cycle. | Dose reduction, environmental enrichment. |
| Orthostatic Hypotension | Rodents (Rats, Mice) | Ataxia, dizziness (inferred from unsteady gait), lethargy. | Gradual dose titration. | Ensure adequate hydration (consider saline), careful handling. |
| Serotonin Syndrome | All | Tremors, agitation, hyperthermia, hypersalivation, seizures. | Avoid co-administration with other serotonergic drugs. | Discontinue offending drugs, provide supportive care (temperature control, IV fluids, sedatives). |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for a preclinical this compound study.
Logical Relationship
Caption: Decision tree for mitigating common side effects.
References
- 1. Chronopharmacological study of moclobemide effect on the rat pineal melatonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Inhibition of monoamineoxidase and day-night-rhythm: correlation of physiological and biochemical parameters (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. A suite of engineered mice for interrogating psychedelic drug actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Structured evaluation of rodent behavioral tests used in drug discovery research | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. dvm360.com [dvm360.com]
Validation & Comparative
Brofaromine vs. moclobemide: a comparative analysis in preclinical models
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of two prominent reversible inhibitors of monoamine oxidase-A (RIMA), brofaromine and moclobemide, based on available preclinical data. Both compounds represent a significant departure from older, irreversible monoamine oxidase inhibitors (MAOIs), offering improved safety profiles while effectively targeting MAO-A.[1][2][3] This analysis focuses on their comparative pharmacology, efficacy in established animal models, and key safety considerations to inform further research and development.
Mechanism of Action: Reversible MAO-A Inhibition
This compound and moclobemide exert their primary therapeutic effect by selectively and reversibly inhibiting monoamine oxidase-A (MAO-A).[2][4] This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT) and norepinephrine (NE). By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is the putative mechanism for their antidepressant effects.[4][5] Unlike irreversible MAOIs, their reversible nature allows for the enzyme to regain function as the drug is cleared, significantly reducing the risk of dangerous hypertensive crises associated with tyramine-rich foods (the "cheese effect").[1][3][6]
Caption: Mechanism of Reversible MAO-A Inhibition.
Comparative Data Presentation
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of this compound and moclobemide.
Table 1: In Vitro MAO Enzyme Inhibition Profile
| Compound | Target Enzyme | Inhibition Type | Potency (IC₅₀) | Selectivity (MAO-B/MAO-A) | Reference |
| This compound | MAO-A | Reversible, Selective | Potent | High | [1][2][7] |
| Moclobemide | MAO-A | Reversible, Selective | Potent | High | [1][2][7] |
| MAO-B | Weak Inhibition | Higher IC₅₀ | [8] |
Note: Specific IC₅₀ values vary across studies and experimental conditions. Both are consistently identified as potent and selective for MAO-A.
Table 2: In Vivo Neurochemical and Safety Profile
| Parameter | This compound | Moclobemide | Key Findings |
| Primary Neurotransmitter Effect | Increased Serotonin (5-HT) | Increased Serotonin (5-HT) | Both drugs effectively increase brain levels of 5-HT.[1][4][7] |
| Duration of MAO-A Inhibition | Short-acting (16-24 hours) | Short-acting (16-24 hours) | The duration of action for both compounds is comparable in rat models.[1][2] |
| Tyramine Pressor Effect | Very weak potentiation | Very weak potentiation | Both show a markedly lower risk of inducing the "cheese effect" compared to irreversible MAOIs.[1][2][9] |
| Effect on Blood Pressure | No significant hypotensive effect | No significant hypotensive effect | Acute administration in rats did not cause a decrease in blood pressure or sympathetic nerve activity.[3] |
| Hepatotoxicity | No evidence of hepatotoxicity | No evidence of hepatotoxicity | Chemical structures do not form hepatotoxic metabolites associated with older MAOIs.[1] |
Table 3: Efficacy in Preclinical Models of Depression
| Animal Model | This compound | Moclobemide | Key Findings |
| Forced Swim Test (FST) | Antidepressant-like activity | Antidepressant-like activity | Both compounds show efficacy in models screening for antidepressant drugs.[5] |
| Chronic Mild Stress (CMS) | Not extensively reported | Reverses stress-induced anhedonia | Moclobemide (20 mg/kg) prevented the development of anhedonia in a rat CMS model.[10] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline standard protocols for key experiments used to characterize MAOIs.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potency (IC₅₀) and selectivity of a compound for inhibiting MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.[11]
-
Substrate: A non-selective substrate like kynuramine is incubated with the enzyme.[11][12][13] MAO-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline.[12][13]
-
Inhibitor Preparation: this compound, moclobemide, or control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) are prepared in a range of concentrations.[11]
-
Reaction: The reaction mixture, containing buffer, enzyme, and the test inhibitor, is pre-incubated. The reaction is initiated by adding the substrate.[12]
-
Detection: The reaction is stopped (e.g., by adding a strong base).[12] The product, 4-hydroxyquinoline, is fluorescent and can be quantified using a spectrofluorometer (e.g., excitation at 315 nm, emission at 380 nm).[12] Alternatively, chemiluminescent or LC-MS/MS methods can be used.[11][14]
-
Data Analysis: The percentage of enzyme activity remaining at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12][14]
Caption: Workflow for an In Vitro MAO Inhibition Assay.
Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral despair model to screen for potential antidepressant efficacy.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[15][16]
-
Acclimation: Animals are handled for several days prior to testing and habituated to the testing room for at least 30-60 minutes before the trial.[17][18]
-
Drug Administration: this compound, moclobemide, or vehicle is administered at specified times before the test. A typical protocol involves injections 24h, 4h, and 1h before the test session.[19]
-
Test Procedure:
-
Behavioral Scoring: The duration of immobility (making only minimal movements to keep the head above water) is recorded, often during the final 4 minutes of the test for mice.[16] Other behaviors like swimming and climbing can also be scored.[15]
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Caption: Experimental Workflow for the Forced Swim Test.
Elevated Plus Maze (EPM) in Rodents
The EPM is a standard preclinical assay for assessing anxiety-like behavior, which can be modulated by antidepressant compounds.[17][20]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 80 cm). It consists of two open arms and two enclosed arms of equal size.[20][21]
-
Acclimation: Animals should be handled for 3-5 days before the test and habituated to the testing room for at least 45 minutes prior to the experiment.[17][22]
-
Drug Administration: The test compound (this compound, moclobemide) or vehicle is administered at a set time before placing the animal in the maze.[17]
-
Test Procedure: Each animal is placed in the center of the maze, facing a closed arm.[17][20] The animal is then allowed to freely explore the maze for a single 5-minute session.[17][22]
-
Data Recording: An overhead camera connected to a video-tracking system (e.g., ANY-maze) records the session.[17][22]
-
Data Analysis: Key parameters measured are the number of entries into and the time spent in the open arms versus the closed arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic (anti-anxiety) effect.[17][20]
Caption: Experimental Workflow for the Elevated Plus Maze.
Summary and Conclusion
Preclinical data demonstrate that both this compound and moclobemide are potent, selective, and reversible inhibitors of MAO-A.[1][2] They share a similar short-acting profile and, most importantly, a significantly improved safety margin concerning tyramine potentiation compared to older irreversible MAOIs.[1][3][9] Both compounds effectively increase brain serotonin levels and show efficacy in animal models predictive of antidepressant activity.[7][10]
Key distinctions are subtle. Moclobemide's effects have been characterized in a wider range of behavioral models, including the chronic mild stress paradigm.[10] Furthermore, some studies suggest that moclobemide metabolites may weakly inhibit MAO-B.[8] While this compound was shown to be an effective and well-tolerated antidepressant in clinical trials, its development was halted for reasons unrelated to efficacy or safety.[23][24]
References
- 1. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and this compound, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the new MAO-A inhibitors moclobemide, this compound and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The advent of a new generation of monoamine oxidase inhibitor antidepressants: pharmacologic studies with moclobemide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 6. Moclobemide - Wikipedia [en.wikipedia.org]
- 7. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and this compound in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of moclobemide, a new generation reversible Mao-A inhibitor, in a novel animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated plus maze protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and this compound for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brofaromine and Phenelzine for Major Depressive Disorder
A detailed review of the efficacy, mechanisms of action, and safety profiles of the reversible MAO-A inhibitor, brofaromine, and the irreversible MAOI, phenelzine, in the treatment of major depressive disorder.
This guide provides a comprehensive comparison of this compound, a reversible inhibitor of monoamine oxidase A (MAO-A), and phenelzine, an irreversible monoamine oxidase inhibitor (MAOI), for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and their respective safety profiles.
Mechanism of Action: A Tale of Two Inhibitors
This compound and phenelzine both exert their antidepressant effects by inhibiting monoamine oxidase, an enzyme crucial for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. However, their modes of inhibition and selectivity differ significantly, impacting their pharmacological profiles.
This compound is a selective and reversible inhibitor of MAO-A.[1][2] This means it specifically targets the MAO-A isoenzyme, which is primarily responsible for metabolizing serotonin and norepinephrine.[1] Its reversible nature implies that the inhibition can be overcome, which contributes to a more favorable safety profile, particularly concerning dietary restrictions.[1] Furthermore, this compound also possesses serotonin reuptake inhibitory properties, a dual mechanism that may contribute to its antidepressant efficacy.[1][2]
Phenelzine , in contrast, is an irreversible and non-selective MAOI.[3] It binds irreversibly to both MAO-A and MAO-B enzymes, leading to a more prolonged and widespread increase in the levels of serotonin, norepinephrine, and dopamine.[3] This irreversible inhibition necessitates stricter dietary precautions to avoid hypertensive crises triggered by tyramine-rich foods.[4]
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing this compound and phenelzine have indicated comparable efficacy in the treatment of major depressive disorder.
A key double-blind study involving 158 patients with major depression found no significant difference in the therapeutic efficacy between this compound administered at 150 mg/day and phenelzine at 45 mg/day.[5] This suggests that despite their different pharmacological profiles, both agents can achieve similar antidepressant outcomes.
Another study by Celada et al. (1992) examined the biochemical and clinical effects of both drugs and found that they produced comparable increases in plasma serotonin levels, which correlated with improvements in Hamilton Rating Scale for Depression (HAM-D) scores.[3]
| Efficacy Parameter | This compound | Phenelzine | Citation |
| Overall Efficacy | Comparable to phenelzine | Comparable to this compound | [5] |
| Dosage in Comparative Trial | 150 mg/day | 45 mg/day | [5] |
| Patient Population in Key Trial | 158 patients with major depression | 158 patients with major depression | [5] |
Experimental Protocols of a Key Comparative Study
While the full, detailed protocol of the pivotal head-to-head trial is not publicly accessible, based on standard clinical trial designs for antidepressants from that era, a representative experimental protocol can be outlined.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participants:
-
Inclusion Criteria: Adult patients (18-65 years) diagnosed with major depressive disorder according to DSM-III-R criteria, with a minimum score of 18 on the 17-item Hamilton Depression Rating Scale (HAM-D).
-
Exclusion Criteria: Patients with a history of bipolar disorder, schizophrenia, or other psychotic disorders; substance abuse or dependence within the last year; significant medical conditions; pregnancy or lactation; and those who had received another MAOI within the previous two weeks.
Treatment:
-
A washout period of at least one week from previous antidepressant medication.
-
Random assignment to receive either this compound (150 mg/day, administered in divided doses) or phenelzine (45 mg/day, administered in divided doses) for a duration of 6 to 8 weeks.
-
Strict adherence to a low-tyramine diet for patients in the phenelzine group.
Assessments:
-
Primary Efficacy Measure: Change from baseline in the total score of the 17-item HAM-D at the end of the treatment period.
-
Secondary Efficacy Measures: Clinical Global Impression (CGI) scale, Montgomery-Åsberg Depression Rating Scale (MADRS), and the percentage of responders (defined as a ≥50% reduction in HAM-D score).
-
Safety and Tolerability: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
Statistical Analysis:
-
Analysis of covariance (ANCOVA) to compare the mean change in HAM-D scores between the two treatment groups, with baseline HAM-D score as a covariate.
-
Chi-square tests to compare the proportion of responders in each group.
-
Descriptive statistics for adverse event reporting.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by MAOIs and a typical workflow for a comparative clinical trial.
Caption: Signaling pathway of MAO inhibitors.
Caption: Experimental workflow of a comparative clinical trial.
Safety and Tolerability
A significant differentiating factor between this compound and phenelzine lies in their safety and tolerability profiles. Due to its reversible and selective nature, this compound is generally better tolerated and has a lower risk of inducing a hypertensive crisis.[5]
| Adverse Effect | This compound | Phenelzine | Citation |
| Hypertensive Crisis Risk | Lower | Higher (requires tyramine-restricted diet) | [4] |
| Anticholinergic Effects | Less severe | More pronounced | [5] |
| Common Side Effects | Nausea, dizziness, insomnia | Dizziness, headache, dry mouth, constipation | [5] |
Conclusion
References
- 1. Decoding serotonin: the molecular symphony behind depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in elderly major depressed patients--a comparative trial versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors phenelzine and this compound increase plasma serotonin and decrease 5-hydroxyindoleacetic acid in patients with major depression: relationship to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Brofaromine and tranylcypromine in vivo.
An Essential Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed, data-driven comparison of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), and Tranylcypromine, a non-selective, irreversible MAO inhibitor. The following sections present a head-to-head analysis of their in vivo pharmacodynamics, safety profiles, and neurochemical effects, supported by experimental data and detailed protocols for key assays.
Core Mechanism of Action: A Tale of Two Inhibitors
This compound and Tranylcypromine both exert their primary therapeutic effects by inhibiting monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters like serotonin, norepinephrine, and dopamine. However, their mechanisms of inhibition are fundamentally different, leading to significant variations in their pharmacological profiles. This compound is a selective and reversible inhibitor of the MAO-A isoenzyme, whereas Tranylcypromine irreversibly inhibits both MAO-A and MAO-B.[1][2] This distinction is critical for understanding their respective safety and side-effect profiles.
Safety Profile: The Tyramine Pressor Response ("Cheese Effect")
The most significant clinical difference between reversible MAO-A inhibitors and irreversible, non-selective MAOIs is the risk of a hypertensive crisis when consuming tyramine-rich foods. In vivo studies consistently demonstrate this compound's superior safety margin in this regard.
| Parameter | This compound | Tranylcypromine | Reference |
| Tyramine Pressor Sensitivity Increase | ~7-fold | ~56-fold | [] |
| Median Effective Dose (ED50) of Oral Tyramine | 44 mg | 8 mg | [4] |
| Time to Normalize Pressor Response | ~8 days | ~30 days | [][4] |
Data Interpretation: Tranylcypromine treatment leads to a 56-fold increase in sensitivity to the pressor effects of tyramine, a stark contrast to the 7-fold increase observed with this compound.[] This means a much smaller amount of dietary tyramine is required to elicit a dangerous blood pressure spike in individuals treated with Tranylcypromine. Furthermore, the irreversible nature of Tranylcypromine's inhibition means that this heightened risk persists for up to 30 days after discontinuation, compared to just 8 days for the reversible this compound.[][4]
Comparative Efficacy and Side Effects from In Vivo Human Studies
Clinical trials directly comparing the two compounds in patients with major depression have found comparable antidepressant efficacy. However, this compound is generally associated with a more favorable side-effect profile.
| Parameter | This compound | Tranylcypromine | Reference |
| Antidepressant Efficacy | Comparable to Tranylcypromine | Comparable to this compound | [5][6] |
| Orthostatic Hypotension/Dizziness | Occurs, but less severe | Significantly more severe occurrences | [5] |
| REM Sleep | Decrease in REM sleep, increase in REM latency | Complete abolishment of REM sleep in most patients | [5] |
| Common Side Effects | Sleep disorders, hypotension, tremor, dry mouth | Sleep disorders, fatigue, hypotension, tremor, vertigo | [6] |
Differential Neurochemical Effects in Rodent Models
Preclinical in vivo studies in rats highlight the consequences of selective vs. non-selective MAO inhibition on brain neurochemistry.
| Amine Level Measured (in Rat Striatum) | This compound | Tranylcypromine | Reference |
| Phenylethylamine | No increase | Greatly increased | [7] |
| Tryptamine | Increased only at high doses | Greatly increased | [7] |
| m-Tyramine & p-Tyramine | Increased | Greatly increased | [7] |
Data Interpretation: Tranylcypromine's non-selective inhibition of both MAO-A and MAO-B results in a widespread increase of various trace amines.[7] In contrast, this compound's selective MAO-A inhibition primarily impacts the levels of m- and p-tyramine, demonstrating its more targeted neurochemical action in vivo.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo findings. Below are protocols for key comparative assays based on published research.
Tyramine Pressor Response Assay (Rat Model)
This protocol is designed to assess the potentiation of tyramine-induced hypertension by an MAO inhibitor.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[4]
-
Surgical Preparation: Animals are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct and continuous blood pressure monitoring. The catheter is connected to a pressure transducer.[]
-
Drug Administration: Animals are divided into groups and administered either the vehicle control, this compound, or Tranylcypromine via oral gavage or intraperitoneal injection.
-
Tyramine Challenge: After a sufficient period for drug absorption (e.g., 1-2 hours), tyramine is administered, typically intravenously, in escalating doses until a predetermined pressor response (e.g., a 30 mmHg increase in systolic blood pressure) is achieved.[][4]
-
Data Analysis: The dose of tyramine required to produce the target pressor response is recorded. The potentiation ratio is calculated by dividing the tyramine dose required in control animals by the dose required in drug-treated animals.
In Vivo Brain Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on neurochemistry.
Methodology:
-
Animal Model: Adult male Wistar rats are commonly used.[7]
-
Surgical Preparation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum) and secured with dental cement. Animals are allowed several days to recover.[8]
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or Tranylcypromine is administered (e.g., subcutaneously or i.p.), and sample collection continues for several hours.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC).[7][8]
Conclusion
The in vivo evidence presents a clear distinction between this compound and Tranylcypromine. While both are effective antidepressants, this compound's profile as a selective, reversible MAO-A inhibitor translates into a significantly wider safety margin, particularly concerning the tyramine pressor response.[][4] Tranylcypromine's non-selective, irreversible action, while effective, is associated with a greater risk of dietary interactions, more pronounced side effects like the complete suppression of REM sleep, and broader, less targeted effects on brain trace amines.[5][7] For researchers and drug developers, these differences underscore the therapeutic advantages of designing compounds with high selectivity and reversible mechanisms of action.
References
- 1. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Displacement of in vivo binding of [3H]this compound to rat intestinal monoamine oxidase A by orally administered tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evidence for the reversible action of the monoamine oxidase inhibitor this compound on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine: A Comparative Analysis of its Potent and Selective Inhibition of Monoamine Oxidase-A
For researchers, scientists, and professionals in drug development, the selective inhibition of monoamine oxidase (MAO) isoenzymes, MAO-A and MAO-B, is a critical parameter in the design of targeted therapeutics. Brofaromine, a reversible inhibitor of monoamine oxidase-A (RIMA), has demonstrated significant selectivity for MAO-A, an enzyme pivotal in the metabolism of key neurotransmitters such as serotonin and norepinephrine. This guide provides a comprehensive comparison of this compound's selectivity with other MAO inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of MAO Inhibitor Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The ratio of these values for MAO-B to MAO-A provides a measure of selectivity.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity Ratio (MAO-B/MAO-A) |
| This compound | Potent Inhibitor (Specific IC50/Ki not available in cited sources) | No significant inhibition [1][2] | Highly Selective for MAO-A |
| Moclobemide | IC50: 6.1 µM[3] | IC50: >1000 µM[4] | > 164 |
| Toloxatone | IC50: 0.93 µM[5][6]; Ki: 1.8 µM[7] | Ki: 44 µM[7] | ~24 (based on Ki) |
| Clorgyline | IC50: 0.0012 µM[8]; Ki: 0.054 µM[8] | IC50: 1.9 µM[8]; Ki: 58 µM[8] | ~1583 (based on IC50) |
| Selegiline (Deprenyl) | IC50: 23 µM[9] | IC50: 0.051 µM[9] | 0.002 (Highly Selective for MAO-B) |
Note: The table summarizes data from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
This compound is consistently characterized as a potent and selective inhibitor of MAO-A.[1][4][10][11] While a precise IC50 or Ki value for this compound was not available in the reviewed literature, studies have repeatedly confirmed its high selectivity, with one study indicating it does not inhibit MAO-B at the concentrations tested.[1][2] This high selectivity for MAO-A is a key feature that distinguishes it from non-selective MAO inhibitors and even some other selective MAO-A inhibitors. For instance, while moclobemide and toloxatone are also selective for MAO-A, the data suggests this compound's selectivity is of a high order. In contrast, selegiline demonstrates a clear preference for MAO-B.[9]
Experimental Protocols
The determination of a compound's inhibitory effect on MAO-A and MAO-B is crucial for its pharmacological characterization. A widely used method is the in vitro fluorometric assay using kynuramine as a substrate.
Detailed Protocol: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol outlines the steps to determine the IC50 values of a test compound for both MAO-A and MAO-B.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted in Assay Buffer to the desired working concentration (e.g., 5 µg/mL for MAO-A and 12.5 µg/mL for MAO-B).
-
Substrate Solution: Kynuramine dihydrobromide is dissolved in ultrapure water to create a stock solution, which is then diluted in Assay Buffer to the final working concentration (e.g., 80 µM for MAO-A and 50 µM for MAO-B).
-
Test Compound (Inhibitor): The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in Assay Buffer to achieve a range of final concentrations for the assay.
-
Positive Controls: Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) are prepared in the same manner as the test compound.
-
Stopping Solution: 2N NaOH.
2. Assay Procedure:
-
Plate Setup: The assay is performed in a 96-well or 384-well black plate suitable for fluorescence measurements.
-
Pre-incubation:
-
To each well, add a specific volume of the diluted test compound, positive control, or vehicle (for control wells).
-
Add the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
The plate is then pre-incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by adding the kynuramine substrate solution to each well.
-
-
Incubation:
-
The plate is incubated for a specific duration (e.g., 20-30 minutes) at 37°C, protected from light.
-
-
Reaction Termination:
-
The reaction is stopped by adding the stopping solution (2N NaOH) to each well.
-
-
Fluorescence Measurement:
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence plate reader. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 380 nm.
-
3. Data Analysis:
-
The fluorescence readings are corrected by subtracting the background fluorescence (from wells without enzyme).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (containing only the enzyme, substrate, and vehicle).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The logical flow of the MAO inhibition assay can be represented using a diagram.
Signaling Pathway of MAO-A Inhibition
The therapeutic effects of MAO-A inhibitors like this compound stem from their ability to increase the synaptic concentrations of key monoamine neurotransmitters.
By inhibiting MAO-A, this compound prevents the breakdown of serotonin and norepinephrine within the presynaptic neuron. This leads to an accumulation of these neurotransmitters, resulting in their increased release into the synaptic cleft. The elevated levels of serotonin and norepinephrine then enhance signaling at postsynaptic receptors, which is believed to be the basis of the antidepressant and anxiolytic effects of MAO-A inhibitors.
References
- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional action of this compound on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. The reversible MAO inhibitor, this compound, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Brofaromine vs. Selective Serotonin Reuptake Inhibitors (SSRIs) in Preclinical Anxiety Models: A Comparative Guide
This guide provides a detailed comparison of brofaromine and selective serotonin reuptake inhibitors (SSRIs) based on their performance in established preclinical models of anxiety. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the pharmacological profiles of these compounds. The guide synthesizes experimental data, outlines methodologies, and visualizes key pathways and workflows.
Comparative Mechanism of Action
This compound and SSRIs both modulate the serotonergic system, a key target in anxiety and depression, but through distinct mechanisms.
This compound exhibits a dual mechanism of action. It is a reversible inhibitor of monoamine oxidase A (RIMA) and also possesses serotonin reuptake inhibiting properties .[1][2][3][4] As a RIMA, this compound prevents the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, leading to increased synaptic availability.[2][4] This is complemented by its ability to block the serotonin transporter (SERT), further enhancing serotonergic neurotransmission.[1][3]
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, have a more targeted mechanism. They primarily function by selectively blocking the reabsorption (reuptake) of serotonin into the presynaptic neuron by inhibiting SERT.[5][6][7][8][9] This action leads to a higher concentration of serotonin in the synaptic cleft, making more of the neurotransmitter available to bind to postsynaptic receptors.[5][9] SSRIs are characterized by their high affinity for SERT and low affinity for other neurotransmitter transporters.[5]
Performance in Preclinical Anxiety Models
The anxiolytic potential of compounds is typically evaluated in a battery of rodent behavioral tests. The most common paradigms include the elevated plus-maze (EPM), fear conditioning, and the social interaction test.
Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound Class | Agent(s) | Dosing | Key Findings in EPM | Citations |
| RIMA / SRI | This compound | - | Data from dedicated EPM studies are not readily available in the reviewed literature. Efficacy has been noted in a rat social conflict test. | [1] |
| SSRIs | Fluoxetine, Sertraline, Paroxetine, Citalopram | Acute | Often produce anxiogenic-like effects (decreased open arm time) or no effect.[12][13] | [12][13][14] |
| Chronic | Effects are variable. Some studies report anxiolytic effects (e.g., 14-day fluoxetine increased open arm time), while others find no significant changes.[12][13][15] | [12][13][14][15] |
Note: The effects of SSRIs in the EPM can be highly dependent on the specific drug, dose, duration of treatment, and rodent strain used.[15]
Fear Conditioning
This model evaluates fear learning and memory by pairing a neutral conditioned stimulus (CS), like a tone, with an aversive unconditioned stimulus (US), such as a footshock. The subsequent freezing behavior in response to the CS alone is a measure of fear memory. Extinction, the process of learning that the CS no longer predicts the US, is also a critical measure.
| Compound Class | Agent(s) | Dosing | Key Findings in Fear Conditioning | Citations |
| RIMA / SRI | This compound | - | Specific experimental data on this compound in fear conditioning models were not identified in the reviewed literature. | - |
| SSRIs | Fluoxetine, Citalopram | Acute | Can enhance the expression of conditioned fear. This effect may be mediated by 5-HT2C receptors. | [16] |
| Chronic | May impair the acquisition of fear extinction, suggesting a potential interference with the learning of safety signals.[17][18][19][20] However, other analyses suggest SSRIs facilitate extinction learning.[21] | [17][18][19][20][21] |
Note: The impact of SSRIs on fear-related behaviors is complex, with differing effects on fear acquisition, expression, and extinction that can be influenced by the timing and duration of treatment.[21]
Social Interaction & Social Conflict Tests
The social interaction test measures anxiety by observing the behavior of an animal when placed in a novel environment with an unfamiliar conspecific. Anxious animals typically exhibit reduced social engagement. The social conflict test is a related paradigm where an animal's motivation to engage in a social behavior is pitted against an aversive stimulus.
| Compound Class | Agent(s) | Dosing | Key Findings in Social Interaction/Conflict | Citations |
| RIMA / SRI | This compound | - | Showed antidepressant-like (interpreted as anxiolytic) activity in a rat social conflict test.[1] Clinical studies confirm efficacy in treating social phobia.[22][23] | [1][22][23] |
| SSRIs | Fluoxetine, Citalopram | Neonatal/Chronic | Can reduce social interaction and juvenile play behavior in rats when administered neonatally.[24] Conversely, in other paradigms, SSRIs may decrease aggression and increase positive social behaviors.[25] | [24][25] |
Experimental Protocols & Workflows
Standardized protocols are crucial for the reproducibility of behavioral data. Below are generalized methodologies for the key experiments cited.
General Experimental Workflow
The workflow for preclinical behavioral testing follows a structured sequence to ensure data integrity and minimize confounding variables.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm), consisting of two open arms and two arms enclosed by high walls.[26][27] The dimensions of the arms are standardized (e.g., 45 cm long x 10 cm wide for rats).[27]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the trial.[11]
-
Each animal is placed individually on the central platform of the maze, facing one of the open arms.[26]
-
The animal is allowed to freely explore the maze for a single 5-minute session.[26]
-
Behavior is recorded by an overhead video camera for later analysis.[26]
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: An increase in the proportion of time spent or entries into the open arms is indicative of an anxiolytic effect.[26]
Auditory Fear Conditioning Protocol
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera.
-
Procedure:
-
Habituation (Day 1): The animal is placed in the conditioning chamber and allowed to explore for a set period.
-
Conditioning (Day 1): The animal is presented with a series of neutral auditory tones (Conditioned Stimulus, CS). Each tone co-terminates with a mild footshock (Unconditioned Stimulus, US).[16]
-
Contextual Fear Test (Day 2): The animal is returned to the same chamber, and freezing behavior is measured in the absence of any tones or shocks. This assesses fear associated with the environment (the context).
-
Cued Fear Test (Day 3): The animal is placed in a novel chamber with different visual and olfactory cues. The auditory tone (CS) is presented without the shock, and freezing behavior is measured. This assesses fear specifically associated with the tone.
-
Extinction Training (Subsequent Days): The animal is repeatedly exposed to the CS in the absence of the US, leading to a gradual reduction in the conditioned fear response.[18]
-
-
Key Parameter Measured: Freezing behavior (complete immobility except for respiration).
-
Interpretation: High levels of freezing indicate a strong fear memory. The rate at which freezing diminishes during extinction training is a measure of extinction learning.
Social Interaction Test Protocol
-
Apparatus: A novel, open-field arena.
-
Procedure:
-
The test animal is placed in the arena and allowed to habituate for a short period.
-
An unfamiliar, non-aggressive "stimulus" animal of the same sex is introduced into the arena.
-
The pair is allowed to interact for a defined period (e.g., 10 minutes).
-
The session is video-recorded for detailed behavioral analysis.
-
-
Key Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Latency to first interaction.
-
Frequency of specific social behaviors.
-
Avoidance behaviors or aggressive postures.
-
-
Interpretation: A reduction in the duration and frequency of active social behaviors is interpreted as an anxiogenic-like state or a deficit in social motivation.
Summary and Conclusion
This compound and SSRIs represent two distinct approaches to modulating the serotonin system for the treatment of anxiety. This compound's dual action as both a reversible MAO-A inhibitor and a serotonin reuptake inhibitor offers a broader mechanism compared to the selective action of SSRIs.[1][3]
In preclinical anxiety models, the data for SSRIs are extensive but complex. Their effects are highly dependent on the model, the specific compound, and whether the administration is acute or chronic. Notably, acute administration of SSRIs can paradoxically increase anxiety-like behaviors in some models, such as the EPM and fear conditioning tests, while chronic treatment is generally required to see potential anxiolytic effects.[12][13][14][16]
Preclinical data for this compound in these specific anxiety paradigms are less abundant in the contemporary literature, though it has shown efficacy in the rat social conflict test, and clinical trials have demonstrated its effectiveness in human social anxiety disorder.[1][22][23] This suggests a potential anxiolytic profile that may differ from that of SSRIs.
For researchers, these findings underscore the importance of considering the specific behavioral paradigm and dosing regimen when evaluating serotonergic agents. The contrasting profiles of this compound and SSRIs highlight the ongoing need to dissect the complex role of the serotonin system in anxiety and to develop more predictive preclinical models for novel anxiolytics.
References
- 1. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. How Do SSRIs Work for Anxiety and Depression? - GoodRx [goodrx.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Understanding Selective Serotonin Reuptake Inhibitors: Mechanisms, Applications & Considerations 5/31/24 – Vista Hill SmartCare BHCS [smartcarebhcs.org]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. repositorio.ufrn.br [repositorio.ufrn.br]
- 12. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute SSRIs Increase Conditioned Fear Expression: Blockade with a 5-HT2C Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Chronic Antidepressant Treatment Impairs the Acquisition of Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. jwatch.org [jwatch.org]
- 21. The effect of SSRIs on fear learning: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound for social phobia: a multicenter, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Social phobia: the clinical efficacy and tolerability of the monoamine oxidase -A and serotonin uptake inhibitor this compound. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neonatal Exposure of Rats to Antidepressants Affects Behavioral Reactions to Novelty and Social Interactions in a Manner Analogous to Autistic Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Possible role of more positive social behaviour in the clinical effect of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
A Comparative Analysis of Brofaromine and Imipramine in Preclinical Models of Depression
A comprehensive examination of the pharmacological profiles and efficacy of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, and the tricyclic antidepressant (TCA), Imipramine, in established rodent models of depression. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these two distinct antidepressant agents, detailing their mechanisms of action, performance in key preclinical assays, and the experimental protocols utilized for their evaluation.
Introduction: Two Distinct Approaches to Modulating Monoaminergic Neurotransmission
The treatment of major depressive disorder has historically relied on the modulation of monoaminergic systems in the brain. Imipramine, a cornerstone of tricyclic antidepressants, and this compound, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), represent two different strategies to achieve this. Imipramine non-selectively blocks the reuptake of serotonin and norepinephrine, while this compound enhances the synaptic availability of these neurotransmitters by preventing their degradation.[1][2] This guide delves into the preclinical data that has characterized the antidepressant-like effects of these compounds.
Mechanisms of Action: A Tale of Two Pathways
The antidepressant effects of both this compound and Imipramine converge on the enhancement of serotonergic and noradrenergic signaling, albeit through different primary mechanisms.
This compound , as a reversible inhibitor of MAO-A, prevents the breakdown of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), within the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm and subsequently increases their vesicular packaging and release into the synaptic cleft.[2] Some research also suggests that this compound possesses serotonin reuptake inhibiting properties, which may contribute to its overall antidepressant effect.[2]
Imipramine , a tertiary amine tricyclic antidepressant, primarily acts by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane. This inhibition of reuptake leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.[1] Imipramine and its active metabolite, desipramine, also interact with a variety of other receptors, including muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to its side effect profile.
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Signaling Pathway of Imipramine
References
Brofaromine: A Reference Standard for the Development of Novel Reversible Inhibitors of Monoamine Oxidase-A (RIMAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of brofaromine with other reversible inhibitors of monoamine oxidase-A (RIMAs), establishing its role as a critical reference compound in the development of new therapeutics in this class. This compound, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), also exhibits serotonin reuptake inhibitory properties, offering a unique pharmacological profile for comparative studies.[1] Its well-documented, though ultimately undeveloped, clinical history provides a rich dataset for benchmarking novel RIMA candidates.
Comparative Pharmacological Data
The potency and selectivity of novel RIMAs are critical parameters in their preclinical evaluation. This compound serves as an excellent benchmark for these assessments. The following table summarizes the in vitro inhibitory activities of this compound and other key RIMA compounds against MAO-A and MAO-B.
| Compound | MAO-A Inhibition (Ki, nM) | MAO-B Inhibition (Ki, nM) | Selectivity Index (Ki MAO-B / Ki MAO-A) | Reference |
| This compound | ~13 | >10,000 | >769 | [2] (potency rank) |
| Moclobemide | ~200 | >10,000 | >50 | [2] (potency rank) |
| Befloxatone | 1.9 - 3.6 | 270 - 900 | ~75-474 | [2] |
Note: The Ki values for this compound and moclobemide are estimated based on their relative potency ranking in the cited literature, as direct side-by-side Ki determinations were not available in the retrieved search results. Befloxatone is presented as a highly potent and selective RIMA.
Key Signaling Pathway: Monoamine Oxidase-A in Neurotransmitter Metabolism
MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism of action for RIMA antidepressants.
Caption: MAO-A inhibition by RIMAs increases monoamine availability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel RIMAs. Below are standardized protocols for assessing MAO-A inhibition and serotonin reuptake inhibition.
In Vitro MAO-A Inhibition Assay (Kynuramine Method)
This fluorometric assay is a common method for determining the inhibitory potential of compounds against MAO-A.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) of a test compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., this compound, Moclobemide)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~320 nm, Emission: ~380-400 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To each well of the microplate, add:
-
Assay buffer
-
Test compound/reference inhibitor/vehicle control
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a pre-warmed solution of MAO-A enzyme to each well.
-
-
Enzymatic Reaction:
-
Immediately after adding the enzyme, add the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light. The reaction time should be within the linear range of product formation.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a strong base like NaOH, though this may not be necessary with continuous reads).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[3]
-
In Vitro Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)
This assay measures the ability of a compound to displace a radiolabeled ligand from the serotonin transporter, providing a measure of its affinity for the transporter.
Objective: To determine the IC50 and/or Ki of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Cell membranes prepared from cells stably expressing hSERT (e.g., HEK293 cells)
-
Radioligand specific for SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55)
-
Assay buffer (e.g., Tris-HCl buffer containing NaCl and KCl)
-
Test compound
-
Reference SERT inhibitor (e.g., fluoxetine)
-
Non-specific binding control (a high concentration of a known SERT ligand, e.g., imipramine)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes or a 96-well filter plate, add:
-
Assay buffer
-
Test compound/reference inhibitor/vehicle control
-
Radioligand
-
Cell membranes
-
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (counts in the presence of the non-specific binding control) from the total binding (counts in the absence of any inhibitor).
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Novel RIMA Development
The development of novel RIMAs follows a structured preclinical evaluation process for which this compound can serve as a constant reference point.
Caption: A typical workflow for the preclinical development of novel RIMAs.
Conclusion
This compound's established profile as a selective and reversible MAO-A inhibitor, coupled with its secondary activity at the serotonin transporter, makes it an invaluable tool for the development of new RIMA compounds. By using this compound as a reference standard in the described experimental protocols and developmental workflow, researchers can effectively benchmark the potency, selectivity, and overall pharmacological profile of novel drug candidates, facilitating the identification of promising new treatments for depressive and anxiety disorders.
References
- 1. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Meta-Analysis of Brofaromine's Efficacy
A comprehensive review of preclinical data reveals Brofaromine's potential as an antidepressant, distinguishing itself from other monoamine oxidase inhibitors and tricyclic antidepressants through its dual mechanism of action. This guide synthesizes available preclinical efficacy data, providing a comparative analysis for researchers and drug development professionals.
This compound, a reversible inhibitor of monoamine oxidase-A (MAO-A) with additional serotonin reuptake inhibitory properties, has been the subject of numerous preclinical investigations to elucidate its antidepressant-like effects.[1][2][3] This meta-analysis consolidates the findings from key preclinical studies, offering a comparative perspective on its efficacy against other established antidepressants.
Comparative Efficacy in Preclinical Models
This compound has been evaluated in various animal models of depression, primarily in rats. These studies have consistently demonstrated its ability to modulate brain monoamine levels, a key target for antidepressant drugs.
Neurochemical Effects:
In vivo microdialysis studies in rats have shown that this compound dose-dependently increases extracellular serotonin (5-HT) levels in the frontal cortex and raphe nuclei.[4][5] This effect is more pronounced than that observed with the irreversible MAO-A inhibitor, clorgyline, suggesting that this compound's inhibition of serotonin uptake contributes significantly to its neurochemical profile.[5] Furthermore, studies on rat striatal amine levels revealed that this compound increases m- and p-tyramine levels, and at a high dose of 100 mg/kg, it also elevates tryptamine levels.[6]
Behavioral Models:
While quantitative data from standardized behavioral models like the forced swim test specific to this compound is limited in the public domain, a key study highlights its antidepressant-like activity in the rat social conflict test.[7] This model is designed to assess anxiolytic and antidepressant potential by measuring an animal's willingness to engage in a rewarding behavior that is paired with a mild punishment. The positive result in this test suggests this compound's potential to alleviate depressive symptoms.
The following table summarizes the available preclinical data comparing this compound to other antidepressants. It is important to note that direct head-to-head preclinical studies with detailed, publicly available quantitative data are scarce, and much of the comparative efficacy is inferred from clinical trial results and general pharmacological profiles.
| Drug Class | Drug | Mechanism of Action | Key Preclinical Findings |
| RIMA | This compound | Reversible MAO-A inhibitor, Serotonin reuptake inhibitor | Increases extracellular serotonin levels in the rat brain; shows antidepressant-like activity in the rat social conflict test. [4][7] |
| RIMA | Moclobemide | Reversible MAO-A inhibitor | Short-acting, reversible, and non-hepatotoxic with low liability to potentiate tyramine pressor effects.[6] |
| Irreversible MAOI | Tranylcypromine | Irreversible MAO-A and MAO-B inhibitor | Long-lasting effects, markedly potentiates tyramine pressor effects.[6] |
| Irreversible MAOI | Clorgyline | Irreversible MAO-A inhibitor | Chronic treatment leads to greater increases in striatal m- and p-tyramine levels compared to acute treatment.[6] |
| TCA | Imipramine | Serotonin and norepinephrine reuptake inhibitor | Efficacy demonstrated in various preclinical models, though with a different side-effect profile compared to this compound.[8][9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and similar compounds.
Forced Swim Test (Rat Model):
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy. The protocol generally involves two sessions.
-
Pre-test Session (Day 1): Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm for 15 minutes. This initial session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, rats are returned to the same cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Antidepressant compounds are typically administered at various time points before the test session.
Social Conflict Test (Rat Model):
This test assesses the anxiolytic and antidepressant potential of a compound by creating a conflict between a natural drive (e.g., drinking) and a learned fear (e.g., a mild electric shock).
-
Training Phase: Rats are typically water-deprived and trained to drink from a spout in an experimental chamber. Once this behavior is established, a conflict is introduced where licking the spout results in a mild foot shock.
-
Test Phase: After administration of the test compound or a placebo, the rats are placed back in the chamber, and the number of punished licks is recorded. An increase in the number of punished licks is interpreted as an anxiolytic or antidepressant-like effect, as it indicates a reduction in the fear-induced suppression of the drinking behavior.
Signaling Pathways and Experimental Workflow
This compound's dual mechanism of action, inhibiting both MAO-A and the serotonin transporter (SERT), results in a synergistic increase in synaptic serotonin levels. This enhanced serotonergic neurotransmission is believed to be a primary driver of its therapeutic effects.
The following diagram illustrates the proposed signaling pathway affected by this compound.
The experimental workflow for evaluating a novel antidepressant like this compound in a preclinical setting typically follows a structured progression from in vitro characterization to in vivo behavioral assessment.
References
- 1. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, a reversible MAO-A inhibitor, on extracellular serotonin in the raphe nuclei and frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparison of the new MAO-A inhibitors moclobemide, this compound and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in elderly major depressed patients--a comparative trial versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus imipramine in in-patients with major depression--a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Brofaromine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, use, and disposal of Brofaromine. This compound is a reversible inhibitor of monoamine oxidase A (RIMA) and was historically researched for the treatment of depression and anxiety. As a brominated heterocyclic compound containing a piperidine moiety, it requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is mandated, drawing from guidelines for handling piperidine derivatives, brominated compounds, and monoamine oxidase inhibitors (MAOIs).
Standard Laboratory Operations:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves, double-gloving recommended. | To prevent skin contact. Piperidine and its derivatives can be toxic and cause skin irritation.[1][2][3] |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small-scale solid handling in a well-ventilated area. Use a certified respirator if creating aerosols or handling outside of a fume hood. | To prevent inhalation of airborne particles. |
Procedures with High Risk of Exposure (e.g., weighing, preparing solutions, potential for aerosol generation):
All operations involving the handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with nitrile or butyl rubber gloves. | Enhanced protection against skin absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Provides full-face protection from splashes. |
| Lab Coat | Laboratory coat with tight-fitting cuffs. | To prevent exposure of the wrists and arms. |
| Respiratory Protection | Use of a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. | To prevent inhalation of fine powders or aerosols. |
Operational Plan: Safe Handling Procedures
-
Preparation and Weighing:
-
Always handle solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weigh paper and tools to prevent dispersal of the powder.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
-
Solution Preparation:
-
Add this compound powder slowly to the solvent to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use:
-
Conduct all reactions and procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid procedures outlined below.
-
Disposal Plan
The disposal of this compound and its associated waste must comply with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, weigh paper) | Place in a designated hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE (gloves, etc.) | Dispose of in the designated solid hazardous waste stream. |
As a brominated organic compound, incineration at a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction.[4]
Emergency Procedures
Spill Response:
A logical workflow for handling a this compound spill is outlined below.
Caption: Logical workflow for responding to a this compound spill.
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. A Safety Data Sheet for a related compound, 7-Bromo-5-methoxy-1-benzofuran, indicates it is harmful if swallowed.[5]
Quantitative Data
| Property | Value (Piperidine) | Reference |
| Oral LD50 (Rat) | 30 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 275 mg/kg | [1] |
| Inhalation LC50 (Rat) | 4000 ppm (4h) | [1] |
The structural similarity of this compound to 7-Bromo-5-methoxy-1-benzofuran suggests it may cause skin and serious eye irritation and may be harmful if swallowed.[5]
Signaling Pathways and Experimental Workflows
As this compound is a monoamine oxidase inhibitor, its primary mechanism of action involves the inhibition of the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
